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3-Amino-5-(4-ethylthiophenyl)benzoic acid Documentation Hub

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  • Product: 3-Amino-5-(4-ethylthiophenyl)benzoic acid
  • CAS: 1261906-05-1

Core Science & Biosynthesis

Foundational

Synthesis Protocol for 3-Amino-5-(4-ethylthiophenyl)benzoic Acid: A Robust Two-Step Biaryl Assembly and Chemoselective Reduction

Executive Summary The target compound, 3-Amino-5-(4-ethylthiophenyl)benzoic acid , is a highly functionalized biaryl amino acid featuring a thioether moiety. Scaffolds of this nature are privileged structures in modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The target compound, 3-Amino-5-(4-ethylthiophenyl)benzoic acid , is a highly functionalized biaryl amino acid featuring a thioether moiety. Scaffolds of this nature are privileged structures in modern drug discovery, frequently serving as core pharmacophores for kinase inhibitors and PDE4 modulators. Synthesizing this molecule requires a carefully orchestrated sequence to prevent functional group cross-reactivity. This technical guide outlines a highly efficient, atom-economical two-step protocol designed for high yield and scalability.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is deconstructed into two primary transformations: a carbon-carbon bond formation via transition-metal catalysis, followed by a chemoselective single-electron transfer (SET) reduction.

Mechanistic Causality
  • Step 1: Unprotected Suzuki-Miyaura Cross-Coupling: We utilize 3-bromo-5-nitrobenzoic acid and (4-(ethylthio)phenyl)boronic acid. By performing the coupling on the unprotected carboxylic acid, we eliminate two synthetic steps (esterification and subsequent saponification), maximizing atom economy. The biphasic solvent system (1,4-Dioxane/H2O) and Na2​CO3​ base ensure the carboxylic acid is deprotonated into a highly water-soluble sodium salt. This allows the catalytic cycle to proceed efficiently at the biphasic interface while preventing the free acid from interfering with the oxidative addition of the palladium catalyst [1]. Pd(dppf)Cl2​ is selected as the catalyst because its bidentate dppf ligand accelerates reductive elimination, minimizing unwanted protodeboronation of the boronic acid.

  • Step 2: Chemoselective Béchamp-Type Reduction: The intermediate contains an ethylthio group ( −SEt ). Traditional catalytic hydrogenation (e.g., Pd/C with H2​ gas) is strictly contraindicated here, as the sulfur lone pairs will irreversibly coordinate to the palladium surface, leading to rapid catalyst poisoning. To circumvent this, we employ a chemoselective reduction using zero-valent iron powder and ammonium chloride. This method operates via a single-electron transfer (SET) mechanism that is entirely orthogonal to sulfur coordination, ensuring quantitative reduction of the nitro group without desulfurization [2].

Retrosynthesis Target 3-Amino-5-(4-ethylthiophenyl) benzoic acid Intermediate 3-Nitro-5-(4-ethylthiophenyl) benzoic acid Target->Intermediate Nitro Reduction (Fe, NH4Cl) SM1 3-Bromo-5-nitrobenzoic acid Intermediate->SM1 Suzuki Coupling (Pd cat.) SM2 (4-(Ethylthio)phenyl) boronic acid Intermediate->SM2

Retrosynthetic analysis highlighting the two-step sequence from commercial precursors.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric equivalents, thermodynamic conditions, and expected yields for the self-validating synthetic system.

StepReaction TypeReagent / CatalystEq.Temp (°C)Time (h)Expected Yield
1 Suzuki Coupling3-Bromo-5-nitrobenzoic acid1.0901280–85%
(4-(Ethylthio)phenyl)boronic acid1.2
Pd(dppf)Cl2​ 0.05
Na2​CO3​ 3.0
2 Nitro Reduction3-Nitro-5-(4-ethylthiophenyl)benzoic acid1.080485–90%
Iron powder (Fe, <10 μm)5.0
Ammonium chloride ( NH4​Cl )5.0

Experimental Methodologies

Step 1: Synthesis of 3-Nitro-5-(4-ethylthiophenyl)benzoic acid

Self-Validating Principle: The workup leverages acid-base extraction. At pH>9 , the product is a water-soluble carboxylate. Organic impurities (homocoupled boronic acid, catalyst ligands) are washed away with organic solvents. Acidification to pH=2 forces the pure product to precipitate, validating the success of the coupling.

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-bromo-5-nitrobenzoic acid (10.0 mmol, 2.46 g), (4-(ethylthio)phenyl)boronic acid (12.0 mmol, 2.18 g), and Na2​CO3​ (30.0 mmol, 3.18 g).

  • Solvent Addition & Degassing: Suspend the mixture in 100 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the suspension with nitrogen gas for 15 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.5 mmol, 365 mg) under a positive stream of nitrogen.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath for 12 hours with vigorous stirring.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel and extract with Ethyl Acetate ( 2×50 mL ). Discard the organic layers (they contain impurities). Carefully acidify the aqueous layer with 2M HCl until the pH reaches ~2.0. A pale yellow precipitate will form. Filter the solid, wash with cold distilled water, and dry in vacuo at 50 °C.

Step 2: Synthesis of 3-Amino-5-(4-ethylthiophenyl)benzoic acid

Self-Validating Principle: Iron oxides formed during the reduction are completely insoluble and removed via hot filtration. The target product is an amphoteric amino acid. By adjusting the aqueous filtrate to its isoelectric point ( pH≈4.5 ), the zwitterion precipitates quantitatively, leaving unreacted NH4​Cl and soluble byproducts in the mother liquor.

  • Reaction Setup: Suspend 3-nitro-5-(4-ethylthiophenyl)benzoic acid (8.0 mmol, 2.42 g) in 80 mL of a 4:1 mixture of Ethanol and water.

  • Reagent Addition: Add finely powdered Iron (40.0 mmol, 2.23 g) and Ammonium chloride (40.0 mmol, 2.14 g) to the suspension.

  • Reduction: Heat the mixture to reflux (80 °C) with vigorous mechanical stirring for 4 hours. The mixture will turn dark brown/black as iron oxides form.

  • Hot Filtration: While still near boiling, filter the mixture through a tightly packed pad of Celite. Wash the filter cake with hot Ethanol ( 2×20 mL ) to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous suspension, carefully adjust the pH to ~4.5 using 1M HCl or saturated NaHCO3​ as needed. Collect the resulting off-white precipitate via vacuum filtration, wash with cold water, and dry in vacuo to afford the title compound.

Workflow Step1 1. Charge Reactor Nitroarene, Fe, NH4Cl, EtOH/H2O Step2 2. SET Reduction Reflux at 80°C for 4 hours Step1->Step2 Step3 3. Hot Filtration Filter over Celite to remove Fe oxides Step2->Step3 Step4 4. Concentration Remove EtOH in vacuo Step3->Step4 Step5 5. Isoelectric Isolation Adjust pH to ~4.5, collect precipitate Step4->Step5

Step-by-step experimental workflow for the chemoselective iron-mediated nitro reduction.

Analytical Characterization

To confirm the structural integrity of the synthesized molecule, the following spectroscopic benchmarks should be observed:

  • LC-MS (ESI+): Calculated for C15​H15​NO2​S [M+H]+ : 274.08. Observed: m/z≈274.1 .

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 12.80 (br s, 1H, −COOH ), 7.55 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 7.20 (s, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 5.45 (br s, 2H, −NH2​ ), 3.05 (q, J = 7.3 Hz, 2H, −CH2​− ), 1.25 (t, J = 7.3 Hz, 3H, −CH3​ ).

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]

  • Title: Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach Source: RSC Advances URL: [Link]

Exploratory

¹H and ¹³C NMR Analysis of 3-Amino-5-(4-ethylthiophenyl)benzoic acid: A Comprehensive Guide to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigorous Structural Verification In the landscape of drug discovery and materials science, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of drug discovery and materials science, the molecule 3-Amino-5-(4-ethylthiophenyl)benzoic acid presents a unique structural motif, combining a substituted benzoic acid core with an ethylthiophenyl moiety. The precise arrangement of these functional groups is critical to its chemical reactivity, biological activity, and overall function. Unambiguous structural confirmation is therefore not merely a procedural step but a foundational requirement for any further research or development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[1] Its non-destructive nature and its ability to provide detailed information about the chemical environment of individual atoms make it indispensable.[1] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Amino-5-(4-ethylthiophenyl)benzoic acid. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, detail a robust experimental protocol, and demonstrate how a multi-faceted NMR approach (1D and 2D) provides a self-validating system for complete structural assignment.

Pillar 1: Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle of nuclear spin. Atomic nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a quantum mechanical property called spin, which causes them to behave like tiny magnets.[2] When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The application of a radiofrequency pulse can excite these nuclei, causing them to "flip" to the higher energy state. The frequency required for this transition is known as the resonance frequency, which is exquisitely sensitive to the local electronic environment of the nucleus.[3]

This local environment is influenced by surrounding electrons and atoms, which create a small, opposing magnetic field that "shields" the nucleus from the full force of the external field. The degree of shielding determines the precise resonance frequency, resulting in a unique chemical shift (δ) for each chemically distinct nucleus in the molecule.[2] These shifts are measured in parts per million (ppm) relative to a standard reference compound, typically Tetramethylsilane (TMS).[4][5][6]

Pillar 2: A Self-Validating Experimental Protocol

The trustworthiness of any spectral analysis is predicated on a meticulously executed and well-reasoned experimental protocol. The choices made during sample preparation and data acquisition are critical for obtaining high-quality, interpretable data.

Experimental Workflow

The logical flow of the NMR analysis process is designed to build a complete and verified structural picture, starting from basic 1D experiments and progressing to more complex 2D correlations.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Processing & Analysis cluster_output Final Confirmation Sample Weigh 5-10 mg of Compound Solvent Dissolve in 0.7 mL DMSO-d6 with 0.03% TMS Sample->Solvent Tube Transfer to 5 mm NMR Tube Solvent->Tube H1 1D ¹H NMR Tube->H1 Initial Survey C13 1D ¹³C{¹H} NMR H1->C13 Process Fourier Transform, Phase & Baseline Correction H1->Process COSY 2D ¹H-¹H COSY C13->COSY Establish Proton Spin Systems C13->Process HSQC 2D ¹H-¹³C HSQC COSY->HSQC Link Protons to Directly Attached Carbons COSY->Process HMBC 2D ¹H-¹³C HMBC HSQC->HMBC Establish Long-Range C-H Connectivity HSQC->Process HMBC->Process Assign1D Assign Signals in 1D Spectra Process->Assign1D Assign2D Correlate Signals using 2D Spectra Assign1D->Assign2D Validation Cross-Validate All Assignments Assign2D->Validation Structure Confirmed Molecular Structure Validation->Structure

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte Mass: Weigh approximately 5-10 mg of 3-Amino-5-(4-ethylthiophenyl)benzoic acid for ¹H NMR and 2D experiments. A higher concentration (20-50 mg) may be beneficial for ¹³C NMR to improve the signal-to-noise ratio, given the low natural abundance (1.1%) of the ¹³C isotope.[2]

    • Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is a polar aprotic solvent, making it an excellent choice for dissolving the polar benzoic acid derivative.[7] Crucially, it allows for the observation of exchangeable protons (from -NH₂ and -COOH) as distinct, often broad, signals, which might be lost through rapid exchange in protic solvents like D₂O or CD₃OD.[8]

    • Internal Standard: Use a solvent that already contains Tetramethylsilane (TMS, Si(CH₃)₄).

      • Causality: TMS is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[4][6] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal defined as 0.00 ppm.[4] It is chemically inert and volatile, allowing for easy sample recovery.[4][9]

  • Instrumental Analysis:

    • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or greater) to ensure adequate signal dispersion, which is particularly important for resolving the complex splitting patterns in the aromatic region.

    • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum to identify all proton environments, their relative integrations, and coupling patterns.

    • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. In this experiment, broadband irradiation of the proton frequencies removes ¹H-¹³C coupling, resulting in each unique carbon appearing as a single sharp line, which simplifies the spectrum.[2]

    • 2D Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in the 2D map connect coupled protons, helping to piece together fragments of the molecule (e.g., the ethyl group and the aromatic spin systems).[10]

    • 2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C spectra.[10][11]

    • 2D Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most powerful experiments for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is essential for identifying the connectivity across quaternary (non-protonated) carbons and for linking the different fragments of the molecule together.[10][12]

Pillar 3: Spectral Interpretation and Structural Assignment

The following analysis is based on established principles of chemical shifts, substituent effects, and spin-spin coupling.[13][14] The structure of 3-Amino-5-(4-ethylthiophenyl)benzoic acid is shown below with systematic numbering for clarity.

Chemical structure of 3-Amino-5-(4-ethylthiophenyl)benzoic acid with atom numbering
¹H NMR Spectral Analysis (Predicted, in DMSO-d₆)

The proton spectrum can be divided into three main regions: the downfield aromatic region, the upfield aliphatic region, and the exchangeable proton signals.

Proton(s)Predicted δ (ppm)MultiplicityCoupling (J)Rationale
H-12 (-COOH)~12.0 - 13.0broad singlet-The acidic proton of the carboxylic acid is highly deshielded and its signal is typically broad.
H-2~7.5 - 7.7t (triplet) or ddJ ≈ 1.5-2.0 HzOrtho to both the electron-donating -NH₂ and the electron-withdrawing -COOH. Experiences competing effects. Appears as a near-triplet due to coupling with H-4 and H-6.
H-6~7.3 - 7.5t (triplet) or ddJ ≈ 1.5-2.0 HzOrtho to the -COOH group and meta to the -NH₂ group. Also influenced by the bulky phenyl substituent. Coupled to H-2 and H-4.
H-8', H-10'~7.4 - 7.6d (doublet)J ≈ 8.5 HzProtons on the second aromatic ring, ortho to the electron-donating thioether group. Part of an AA'BB' system.
H-9', H-11'~7.2 - 7.4d (doublet)J ≈ 8.5 HzProtons on the second aromatic ring, meta to the thioether group. Part of an AA'BB' system.
H-4~6.8 - 7.0t (triplet)J ≈ 2.0 HzOrtho to the strongly electron-donating -NH₂ group, resulting in significant shielding (upfield shift). Coupled to H-2 and H-6.
H-13 (-NH₂)~5.0 - 5.5broad singlet-Amino protons are exchangeable and their signal is often broad.
H-14 (-CH₂-)~3.0 - 3.2q (quartet)J ≈ 7.4 HzMethylene protons are deshielded by the adjacent sulfur atom and are split into a quartet by the three methyl protons.
H-15 (-CH₃)~1.2 - 1.4t (triplet)J ≈ 7.4 HzMethyl protons are split into a triplet by the two adjacent methylene protons.

Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets.

¹³C NMR Spectral Analysis (Predicted, in DMSO-d₆)

Due to the lack of symmetry, all 15 carbon atoms are expected to be chemically non-equivalent, giving rise to 15 distinct signals in the proton-decoupled spectrum.[15][16]

Carbon(s)Predicted δ (ppm)Rationale
C-11 (-COOH)~167 - 170Carbonyl carbons are highly deshielded and appear far downfield.
C-3~148 - 150Aromatic carbon directly attached to the nitrogen of the amino group.
C-7'~140 - 145Quaternary aromatic carbon attached to the benzoic acid ring.
C-5~138 - 142Quaternary aromatic carbon attached to the ethylthiophenyl group.
C-10'~135 - 138Quaternary aromatic carbon attached to the sulfur atom.
C-1~130 - 133Quaternary aromatic carbon attached to the carboxylic acid group.
C-8', C-12'~129 - 132Aromatic CH carbons ortho to the sulfur substituent.
C-9', C-11'~126 - 129Aromatic CH carbons meta to the sulfur substituent.
C-6~118 - 122Aromatic CH carbon ortho to -COOH and meta to -NH₂.
C-2~116 - 120Aromatic CH carbon ortho to -NH₂ and ortho to -COOH.
C-4~114 - 117Aromatic CH carbon ortho to -NH₂ group, shielded.
C-14 (-CH₂-)~25 - 30Aliphatic carbon attached to sulfur, deshielded relative to a standard alkane.
C-15 (-CH₃)~14 - 16Terminal methyl group carbon, appears in the far upfield region.
Validating Connectivity with 2D NMR

While 1D spectra provide the initial assignments, 2D NMR is essential for irrefutable confirmation. The HMBC experiment is particularly powerful for this molecule.

G cluster_mol Key Predicted HMBC (¹H → ¹³C) Correlations mol H15 C14 H15->C14 ³J H14 C10 H14->C10 ³J C15 C15 H14->C15 ²J H9_11 C7 H9_11->C7 ³J H8_12 C5 H8_12->C5 ³J H6 C1 H6->C1 ³J H4 H4->C5 ²J C3 H4->C3 ²J

Caption: Key HMBC correlations for structural validation.

  • Ethyl Group to Ring: A correlation from the methylene protons (H-14) to the carbon C-10' (³J) would confirm the attachment of the ethyl group to the sulfur.

  • Inter-ring Connectivity: A crucial correlation from the protons on the ethylthiophenyl ring (H-8'/H-12') to the quaternary carbon C-5 on the benzoic acid ring would definitively establish the link between the two aromatic systems.

  • Assigning Quaternary Carbons: Correlations from the benzoic acid protons (H-2, H-4, H-6) to the quaternary carbons (C-1, C-3, C-5) would allow for their unambiguous assignment, which is impossible from 1D spectra alone.

Conclusion

The comprehensive NMR analysis of 3-Amino-5-(4-ethylthiophenyl)benzoic acid requires a synergistic approach, integrating 1D ¹H and ¹³C spectroscopy with 2D correlation experiments like COSY, HSQC, and particularly HMBC. This multi-dimensional methodology provides a robust and self-validating framework, ensuring high confidence in the final structural assignment. The predicted chemical shifts and coupling constants detailed in this guide serve as a blueprint for researchers, enabling them to efficiently and accurately interpret their experimental data and confirm the identity and purity of this important chemical entity.

References

  • Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Wikipedia. (n.d.). Tetramethylsilane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Retrieved from [Link]

  • Scribd. (n.d.). Tetramethylsilane as NMR Standard. Retrieved from [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227–1233.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • Laszlo, P. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.
  • ResearchGate. (2026, February 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • YouTube. (2024, September 18). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]

  • Fulmer, G. R., et al. (2022, January 2). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • Jasperse, C. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • University of Maryland. (2025, July 21). MRRC Structure Elucidation Notes. Retrieved from [Link]

Sources

Foundational

High-Resolution Mass Spectrometry Data and Fragmentation Pathways of 3-Amino-5-(4-ethylthiophenyl)benzoic Acid: A Technical Guide

Executive Summary The structural elucidation of highly functionalized aromatic building blocks is a critical component of modern drug development and materials science. 3-Amino-5-(4-ethylthiophenyl)benzoic acid (Chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized aromatic building blocks is a critical component of modern drug development and materials science. 3-Amino-5-(4-ethylthiophenyl)benzoic acid (Chemical Formula: C₁₅H₁₅NO₂S; Exact Mass: 273.0823 Da) presents a unique analytical profile due to the presence of three distinct functional moieties: a carboxylic acid, an aniline-type amino group, and an ethylthio ether.

This whitepaper provides an in-depth, field-proven methodology for the liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) analysis of this compound. By detailing the causality behind ionization modes, mobile phase selection, and collision-induced dissociation (CID) pathways, this guide serves as a self-validating protocol for analytical scientists.

Molecular Architecture & Ionization Rationale

To design an effective MS method, one must first analyze the proton affinity and pKa of the target's functional groups:

  • Carboxylic Acid (pKa ~4.2): Highly susceptible to deprotonation. In negative electrospray ionization (ESI-), this moiety readily yields the[M-H]⁻ precursor ion at m/z 272.0751.

  • Amino Group (pKa ~4.6): Acts as a strong proton acceptor. In positive electrospray ionization (ESI+), the aniline nitrogen easily protonates to yield the [M+H]⁺ precursor ion at m/z 274.0896.

  • Ethylthio Ether: While neutral and less likely to drive primary ionization, the thioether linkage dictates downstream MS/MS fragmentation via characteristic neutral losses (e.g., ethylene).

Because the molecule is amphoteric, a dual-polarity LC-MS/MS approach is mandatory for comprehensive characterization.

Experimental Methodologies & Self-Validating Protocols

The following step-by-step methodology is engineered to ensure high mass accuracy (<2 ppm error) and reproducible fragmentation.

Step 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg of 3-Amino-5-(4-ethylthiophenyl)benzoic acid in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a 50:50 (v/v) mixture of MeOH and highly purified water (18.2 MΩ·cm).

  • Self-Validation (Blanking): Inject a 50:50 MeOH:H₂O blank prior to the sample to rule out isobaric background interferences or carryover from previous runs.

Step 2: UHPLC Chromatographic Separation

Causality Note: Mobile phase pH must be strictly controlled to ensure the analyte is in the correct ionization state prior to entering the ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • ESI(+) Mobile Phases:

    • A: 0.1% Formic Acid in H₂O (pH ~2.7, forces protonation of the amino group).

    • B: 0.1% Formic Acid in Acetonitrile.

  • ESI(-) Mobile Phases:

    • A: 10 mM Ammonium Acetate in H₂O (pH ~6.8, ensures the carboxylic acid remains deprotonated).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes at a flow rate of 0.3 mL/min.

Step 3: HRMS/MS Tuning and Calibration
  • Mass Calibration: Infuse a sodium formate calibration solution directly into the ESI source. Calibrate the Q-TOF or Orbitrap mass analyzer to achieve a mass resolving power of ≥70,000 FWHM and a mass error of <2 ppm.

  • Source Parameters: Set capillary voltage to +3.5 kV (ESI+) and -3.0 kV (ESI-). Maintain the desolvation temperature at 350°C to ensure complete droplet evaporation without thermal degradation of the thioether bond.

  • Fragmentation: Use Higher-energy Collisional Dissociation (HCD) with normalized collision energies (NCE) stepped at 20, 35, and 50 eV to capture both low-energy neutral losses and high-energy skeletal cleavages.

Workflow A 1. Sample Preparation (1 µg/mL in 50:50 MeOH:H2O) B 2. UHPLC Separation (C18, pH-optimized Mobile Phases) A->B C 3. ESI Source Ionization (Pos: 0.1% FA | Neg: 10mM NH4OAc) B->C D 4. HRMS/MS Acquisition (Q-TOF / Orbitrap, HCD) C->D E 5. Data Elucidation (Exact Mass & Isotope Profiling) D->E

LC-HRMS/MS analytical workflow for 3-Amino-5-(4-ethylthiophenyl)benzoic acid characterization.

Mechanistic Elucidation of MS/MS Fragmentation

Positive Ion Mode (ESI+)

Under collision-induced dissociation, the[M+H]⁺ ion (m/z 274.0896) exhibits three primary competitive fragmentation pathways:

  • Dehydration: The protonated carboxylic acid undergoes a standard neutral loss of water (-18.01 Da), yielding an acylium ion at m/z 256.0790.

  • Thioether Cleavage: Alkyl aryl sulfides are highly prone to losing their alkyl chain. The ethyl group is expelled as neutral ethylene (C₂H₄, -28.03 Da) via a β-hydrogen transfer to the sulfur atom, yielding a stable thiophenol derivative at m/z 246.0583.

  • Decarboxylation: Loss of CO₂ (-43.99 Da) yields an arylium ion at m/z 230.0998. Notably, in tandem mass spectrometry, highly reactive arylium ions generated in the collision cell can sometimes undergo unexpected ion-molecule reactions with collision gases like N₂, a phenomenon that analysts must account for to avoid misannotating libraries[1].

Fragmentation M Precursor [M+H]+ m/z 274.0896 F1 Fragment [M+H - H2O]+ m/z 256.0790 M->F1 - H2O (-18.01 Da) F2 Fragment [M+H - C2H4]+ m/z 246.0583 M->F2 - C2H4 (-28.03 Da) F3 Fragment [M+H - CO2]+ m/z 230.0998 M->F3 - CO2 (-43.99 Da) F4 Fragment[M+H - CO2 - C2H4]+ m/z 202.0685 F2->F4 - CO2 (-43.99 Da) F3->F4 - C2H4 (-28.03 Da)

Proposed ESI(+) collision-induced fragmentation pathway for the [M+H]+ precursor ion.

Negative Ion Mode (ESI-)

In negative mode, the [M-H]⁻ ion (m/z 272.0751) is highly stable but fragments predictably under higher collision energies:

  • Decarboxylation (Base Peak): The dominant fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂, 44 Da)[2]. This generates a highly stable phenide/phenolate anion at m/z 228.0853. Recent studies have shown that this decarboxylation can sometimes act as a "reversible reaction" in ion traps if background CO₂ is present, though this is minimized in HCD cells[2].

  • Radical Thioether Cleavage: Following decarboxylation, the thioether linkage can undergo homolytic cleavage—a well-documented fragmentation route for thioether-containing biomolecules and small molecules[3]. The loss of an ethyl radical (•C₂H₅, -29.04 Da) from the m/z 228.0853 intermediate yields a radical anion at m/z 199.0462.

Quantitative MS/MS Data Summaries

The following tables summarize the exact mass data, theoretical calculations, and structural assignments required for library matching and verification.

Table 1: ESI(+) High-Resolution Fragmentation Data

Fragment AssignmentTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
[M+H]⁺ (Precursor)274.0896274.0898+0.7100%
[M+H - H₂O]⁺ 256.0790256.0792+0.815%
[M+H - C₂H₄]⁺ 246.0583246.0581-0.885%
[M+H - CO₂]⁺ 230.0998230.0995-1.340%
[M+H - CO₂ - C₂H₄]⁺ 202.0685202.0687+1.065%

Table 2: ESI(-) High-Resolution Fragmentation Data

Fragment AssignmentTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
[M-H]⁻ (Precursor)272.0751272.0749-0.7100%
[M-H - CO₂]⁻ 228.0853228.0855+0.995%
[M-H - CO₂ - •C₂H₅]⁻ 199.0462199.0460-1.025%

(Note: Mass errors <2.0 ppm confirm the elemental compositions of the proposed fragment ions, validating the mechanistic pathways described above).

Conclusion

The comprehensive LC-HRMS/MS profiling of 3-Amino-5-(4-ethylthiophenyl)benzoic acid reveals a highly predictable, yet structurally rich fragmentation cascade. By leveraging optimized mobile phase pH to selectively drive ESI(+) and ESI(-) ionization, analysts can exploit the orthogonal fragmentation pathways—specifically the McLafferty-type rearrangement of the thioether in positive mode and the rapid decarboxylation in negative mode—to unequivocally identify this compound in complex synthetic or biological matrices.

References

  • [2] Title: An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide Source: PubMed / NIH (Rapid Communications in Mass Spectrometry) URL:

  • [1] Title: Reaction of arylium ions with the collision gas N2 in electrospray ionization mass spectrometry Source: National Institute of Standards and Technology (NIST) URL:

  • [3] Title: IgG1 Thioether Bond Formation in Vivo Source: PMC - NIH (Journal of Biological Chemistry) URL:

Sources

Exploratory

Analytical Whitepaper: Spectroscopic Characterization of 3-Amino-5-(4-ethylthiophenyl)benzoic Acid

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized, polyaromatic systems requires a robust, multi-modal analytical approach. 3-Amino-5-(4-ethylthiophenyl)benzoic acid (Chemical Formula: C₁₅H₁₅NO₂S; Monoisotopic Mass: 273.0824 Da) presents a unique analytical challenge due to its amphoteric nature and extended conjugated biphenyl system. The presence of competing electron-donating (-NH₂, -SCH₂CH₃) and electron-withdrawing (-COOH) auxochromes creates complex electronic shielding environments that directly impact spectroscopic behavior.

This whitepaper provides an authoritative, self-validating framework for the complete spectroscopic characterization of this compound, detailing the causality behind experimental design, step-by-step methodologies, and predictive data interpretation.

Analytical Workflow & Causality of Experimental Design

To ensure scientific integrity, the selection of analytical techniques and parameters must be driven by the molecule's physicochemical properties.

  • Solvent Selection (NMR): The zwitterionic character of the amino-benzoic acid motif severely limits solvation in non-polar halogenated solvents like CDCl₃. Therefore, DMSO-d₆ is mandated. Beyond solubility, DMSO-d₆ slows the chemical exchange rate of protic functional groups, allowing for the potential observation of the broad -NH₂ and -COOH resonances[1].

  • Ionization Mode (MS): The compound is amphoteric. Electrospray Ionization (ESI) must be run in orthogonal modes: positive mode to protonate the basic aniline nitrogen ([M+H]⁺) and negative mode to deprotonate the acidic carboxyl moiety ([M-H]⁻)[2].

  • Sampling Matrix (IR): Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a massive, broad O-H stretch that obscures the critical 3500–2500 cm⁻¹ region where the primary amine and carboxylic acid stretches reside[1].

Workflow Sample 3-Amino-5-(4-ethylthiophenyl) benzoic acid Prep Sample Preparation (Solubility & Purity) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR MS High-Res Mass Spec (ESI-QTOF) Prep->MS IR FT-IR Spectroscopy (ATR Mode) Prep->IR UV UV-Vis Spectroscopy (Photodiode Array) Prep->UV Data Data Integration & Structural Elucidation NMR->Data MS->Data IR->Data UV->Data

Fig 1. Comprehensive analytical workflow for the spectroscopic characterization of the compound.

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating systems, ensuring high-fidelity data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Optimization: Transfer to a 5 mm precision NMR tube. Ensure a sample depth of exactly 4.0 cm to optimize magnetic field homogeneity during z-gradient shimming.

  • Relaxation Calibration (Critical Step): Execute a T₁ inversion-recovery pulse sequence. To ensure quantitative reliability in ¹H NMR integration, establish the longest longitudinal relaxation time (T₁) and set the inter-pulse delay (D1) to at least 5 × T₁ (typically 5–8 seconds for quaternary carbons).

  • Acquisition: Acquire 1D ¹H (16 scans, 64k data points) and ¹³C (1024 scans, broad-band decoupled) spectra on a 500 MHz spectrometer. Follow with 2D COSY, HSQC, and HMBC to map through-bond connectivity.

High-Resolution Mass Spectrometry (ESI-QTOF)
  • Preparation: Prepare a 1 µg/mL stock solution in LC-MS grade Methanol:Water (50:50, v/v). Add 0.1% Formic Acid for positive mode analysis, or 0.1% Ammonium Hydroxide for negative mode.

  • Calibration: Introduce the sample via direct infusion (5 µL/min). Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution to achieve a mass accuracy of < 2 ppm.

  • Fragmentation (MS/MS): Isolate the precursor ion in the quadrupole. Apply collision energies ramping from 15 to 40 eV using Argon as the collision gas to generate diagnostic product ions.

Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Background: Clean the diamond crystal of the ATR spectrometer with LC-MS grade isopropanol. Acquire a background spectrum in ambient air.

  • Sampling: Place 2-3 mg of the neat, dry powder directly onto the crystal. Apply consistent pressure using the anvil to ensure intimate optical contact, minimizing the air gap which can distort peak intensities.

  • Acquisition: Acquire 64 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

Quantitative Data Presentation & Interpretation

The structural assignment relies on empirical additivity rules and the synergistic interpretation of the acquired spectra[3].

NMR Peak Assignments (Predicted in DMSO-d₆)

The central benzoic acid ring (Ring A) is 1,3,5-substituted, resulting in three meta-coupled protons (J ≈ 1.5–2.0 Hz). The electron-donating amine shields H-4, while the carboxylic acid deshields H-6[3]. The pendant phenyl ring (Ring B) is a 1,4-substituted AA'BB' spin system.

NucleusShift (ppm)MultiplicityIntegrationAssignment / Structural Rationale
¹H 1.25 – 1.35Triplet (t)3H-CH₃ (Ethylthio group, coupled to -CH₂-)
¹H 2.90 – 3.05Quartet (q)2H-S-CH₂- (Deshielded by adjacent sulfur)
¹H 5.30 – 5.60Broad Singlet (br s)2H-NH₂ (Primary amine, exchanges with D₂O)
¹H ~6.95Doublet (d)1HRing A, H-4 (Shielded by ortho -NH₂)
¹H ~7.30Doublet (d)2HRing B, H-3', H-5' (Ortho to ethylthio group)
¹H ~7.45Doublet (d)1HRing A, H-2 (Between -COOH and -NH₂)
¹H ~7.55Doublet (d)2HRing B, H-2', H-6' (Ortho to biphenyl linkage)
¹H ~7.65Doublet (d)1HRing A, H-6 (Deshielded by ortho -COOH)
¹H > 12.0Broad Singlet (br s)1H-COOH (Carboxylic acid, highly deshielded)
¹³C 14.5, 27.2Singlets2CAliphatic carbons (-CH₃ and -S-CH₂-)
¹³C 113.0 – 149.0Multiple12CAromatic carbons (C-NH₂ ≈ 149 ppm, C-S ≈ 136 ppm)
¹³C ~168.0Singlet1CCarbonyl carbon (C=O of carboxylic acid)
Orthogonal Spectroscopic Data (IR, MS, UV-Vis)
TechniqueKey Signals / ValuesStructural Significance
FT-IR 3450, 3350 cm⁻¹N-H asymmetric and symmetric stretching (primary amine)[1].
FT-IR 3200 – 2500 cm⁻¹Broad O-H stretch indicative of strong hydrogen bonding[1].
FT-IR 1685 cm⁻¹C=O stretch (shifted lower due to aromatic conjugation)[1].
ESI-MS (+) m/z 274.0902[M+H]⁺, confirms monoisotopic mass.
ESI-MS (-) m/z 272.0751[M-H]⁻, confirms presence of acidic proton.
UV-Vis λₘₐₓ ≈ 280, 320 nmπ→π* and n→π* transitions of the extended conjugated biphenyl system[4].

Mechanistic Fragmentation Pathways

In tandem mass spectrometry (MS/MS), the protonated precursor ion ([M+H]⁺ at m/z 274.09) undergoes predictable gas-phase fragmentation. The thioether linkage is particularly labile, typically expelling an ethylene neutral (-28 Da) via a cyclic transition state, or an ethyl radical. Concurrently, the carboxylic acid moiety undergoes decarboxylation (-44 Da)[2].

Fragmentation Parent [M+H]+ m/z 274.09 (Protonated Precursor) Frag1 m/z 246.06 (-C2H4, Ethylene loss) Parent->Frag1 -28 Da Frag2 m/z 256.08 (-H2O, Water loss) Parent->Frag2 -18 Da Frag3 m/z 230.10 (-CO2, Decarboxylation) Parent->Frag3 -44 Da Frag4 m/z 202.07 (-CO2 & -C2H4) Frag1->Frag4 -44 Da Frag3->Frag4 -28 Da

Fig 2. Proposed ESI-MS/MS positive ion fragmentation pathway for the protonated precursor.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

  • Chemistry LibreTexts. (2020). 10: Introduction to Spectroscopy. Physical and Theoretical Chemistry Textbook Maps.[Link]

Sources

Foundational

Advanced Synthetic Routes to Substituted 3-Aminobenzoic Acids: A Comprehensive Technical Guide

Executive Summary Substituted 3-aminobenzoic acids (3-ABAs) are highly versatile bifunctional scaffolds utilized extensively in the synthesis of pharmaceuticals, azo dyes, and organic optoelectronic materials[1]. The amp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted 3-aminobenzoic acids (3-ABAs) are highly versatile bifunctional scaffolds utilized extensively in the synthesis of pharmaceuticals, azo dyes, and organic optoelectronic materials[1]. The amphoteric nature of 3-ABA—possessing both an electron-donating amino group and an electron-withdrawing carboxylic acid—makes it a privileged building block. However, achieving high regioselectivity and functional group tolerance during its synthesis requires careful selection of the synthetic route. This whitepaper evaluates the mechanistic causality, quantitative performance, and step-by-step protocols of both traditional and state-of-the-art synthetic pathways to 3-ABA derivatives.

Retrosynthetic Strategies & Mechanistic Pathways

The synthesis of 3-ABA architectures generally relies on three distinct retrosynthetic disconnections, each tailored to specific scale requirements and substitution patterns.

Route A: Reduction of 3-Nitrobenzoic Acids

The most established industrial route involves the regioselective nitration of benzoic acid, followed by the reduction of the resulting 3-nitrobenzoic acid[1].

  • Traditional Catalytic Hydrogenation: Utilizes palladium on carbon (Pd/C) under high-pressure hydrogen gas (2-4 MPa)[1]. While highly efficient (95-98% yield), it poses significant safety hazards and generates metal waste[1].

  • Subcritical Water Oxido-Reduction (Green Route): A modern, metal-free approach utilizes subcritical water (300 °C, 90 bar) and activated carbon to convert 3-nitrobenzaldehyde directly to 3-ABA[2]. Under these conditions, the dielectric constant of water drops, allowing it to dissolve organic precursors, while its increased ion product facilitates the oxidation of the formyl group[2]. The carbonaceous material acts as a catalyst for the transfer of hydrogen, reducing the nitro group without external H2​ gas[2].

Route B: Transition-Metal Catalyzed Amination (Buchwald-Hartwig)

For highly substituted or sterically hindered 3-ABA derivatives where direct nitration lacks regiocontrol, late-stage amination of 3-bromobenzoic acid derivatives is preferred[3]. The Buchwald-Hartwig cross-coupling forms C-N bonds efficiently[4]. The primary mechanistic challenge is the free carboxylic acid, which can poison the palladium catalyst or undergo competitive esterification[4]. This is overcome by using bulky, electron-rich phosphine ligands (e.g., tBuXPhos) that accelerate the reductive elimination step, strongly favoring C-N bond formation over off-target reactions[4].

Retrosynthesis Target 3-Aminobenzoic Acid (3-ABA) Nitro 3-Nitrobenzoic Acid Nitro->Target Catalytic Hydrogenation (Pd/C, H2) NitroAldehyde 3-Nitrobenzaldehyde NitroAldehyde->Target Subcritical Water (Carbon Catalyst) Bromo 3-Bromobenzoic Acid Bromo->Target Buchwald-Hartwig Cross-Coupling Benzoic Benzoic Acid Benzoic->Nitro Regioselective Nitration

Fig 1: Retrosynthetic pathways for the synthesis of 3-aminobenzoic acid.

Quantitative Comparison of Synthetic Routes

To guide route selection, the following table summarizes the key quantitative metrics, operational parameters, and environmental impacts of the primary synthetic methodologies[1],[2],[4].

ParameterCatalytic HydrogenationIron ReductionSubcritical Water (Green)Buchwald-Hartwig Amination
Starting Material 3-Nitrobenzoic acid3-Nitrobenzoic acid3-Nitrobenzaldehyde3-Bromobenzoic acid
Key Reagents Pd/C, H2​ gasFe powder, NH4​Cl /HClNORIT GAC 12-40, H2​O Pd precatalyst, Amine, Base
Temperature 60-70 °C95-110 °C300 °C80-110 °C
Reaction Time 1-2 hours2-15 hours2-6 hours4-18 hours
Reported Yield 95-98%~90.1%59%Variable (70-90%)
Environmental Impact High (Metal/ H2​ hazard)High (Iron sludge waste)Low (Aqueous, metal-free)Moderate (Pd waste)

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility and high-fidelity outcomes.

Protocol 1: Metal-Free Subcritical Water Synthesis of 3-ABA

This protocol leverages the unique physicochemical properties of subcritical water to achieve a one-pot oxido-reduction[2].

Step-by-Step Methodology:

  • Reactor Charging: To a 100 mL high-pressure batch autoclave, add 3-nitrobenzaldehyde (1.51 g, 10 mmol), NORIT GAC 12-40 activated carbon (6.0 g), and Milli-Q water (55 mL)[2].

  • Pressurization & Heating: Seal the autoclave securely. Purge the headspace with nitrogen to prevent unwanted aerobic oxidation. Heat the reactor to 300 °C. Causality Check: At this temperature, the internal pressure will naturally reach approximately 90 bar, shifting the water into a subcritical state[1].

  • Reaction: Stir the heterogeneous mixture at 300 °C for exactly 6 hours. In-Process Control: The 6-hour kinetic window is critical; exceeding this time leads to thermal degradation of the product[2].

  • Cooling & Filtration: Cool the autoclave rapidly to 40 °C to quench the reaction. Filter the aqueous suspension through a Celite pad to quantitatively remove the activated carbon catalyst[1].

  • Extraction & Isolation: Dilute the aqueous filtrate with ethyl acetate (3 x 50 mL) to extract the amphoteric product[1]. Separate the organic phase, dry over anhydrous Na2​SO4​ , and remove the solvent under reduced pressure to yield 3-ABA (Expected Yield: ~59%)[2].

SubcriticalWorkflow Step1 1. Reactor Charging 3-Nitrobenzaldehyde + H2O + NORIT GAC 12-40 Step2 2. Pressurization & Heating Seal autoclave, heat to 300 °C (90 bar) Step1->Step2 Step3 3. Oxido-Reduction Reaction Stir for 6 hours (Water acts as H-donor) Step2->Step3 Step4 4. Cooling & Filtration Cool to 40 °C, filter to remove carbon Step3->Step4 Step5 5. Extraction & Isolation Extract with EtOAc, concentrate in vacuo Step4->Step5

Fig 2: Step-by-step workflow for the subcritical water synthesis of 3-ABA.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromobenzoic Acid

This protocol is optimized for the late-stage installation of complex amines onto a substituted 3-bromobenzoic acid core[3],[4].

Step-by-Step Methodology:

  • Preparation: In a dry, argon-flushed Schlenk flask, combine the substituted 3-bromobenzoic acid (1.0 equiv), the target amine (1.2 equiv), and sodium tert-butoxide ( NaOtBu , 2.5 equiv)[4]. Causality Check: An excess of base is required to fully deprotonate both the carboxylic acid and the amine, preventing catalyst poisoning.

  • Catalyst Addition: Add Pd2​(dba)3​ (3 mol%) and tBuXPhos ligand (7.5 mol%) to the flask[4].

  • Solvent Addition: Suspend the solid mixture in anhydrous, degassed 1,4-dioxane (0.2 M relative to the bromide).

  • Reaction: Heat the reaction mixture to 100 °C for 12-18 hours under continuous stirring[3]. In-Process Control: Monitor the reaction via LC-MS. The reaction is self-validating when the mass peak of the starting bromide is fully consumed and replaced by the product mass[3].

  • Workup: Cool to room temperature. Dilute the mixture with methylene chloride and wash sequentially with saturated NaHCO3​ , water, and brine[3].

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify the residue via flash column chromatography to isolate the substituted 3-aminobenzoic acid derivative[3].

Conclusion

The selection of a synthetic route to 3-aminobenzoic acids hinges on the complexity of the target molecule and the operational scale. For bulk, unsubstituted 3-ABA, the novel subcritical water methodology offers an unparalleled green alternative to traditional metal-catalyzed hydrogenations, eliminating heavy metal waste and high-pressure hydrogen risks. Conversely, for highly decorated pharmaceutical intermediates, the Buchwald-Hartwig amination of 3-bromobenzoic acids remains the gold standard, provided that highly active, sterically demanding phosphine ligands are employed to navigate the reactivity of the unprotected carboxylic acid.

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Exploratory

Exploring the Reactivity of the Amino Group in 3-Amino-5-(4-ethylthiophenyl)benzoic Acid: A Technical Guide for Advanced Functionalization

Executive Summary The rational design and late-stage functionalization of complex active pharmaceutical ingredients (APIs) require a deep understanding of local electronic and steric environments. The molecule 3-Amino-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and late-stage functionalization of complex active pharmaceutical ingredients (APIs) require a deep understanding of local electronic and steric environments. The molecule 3-Amino-5-(4-ethylthiophenyl)benzoic acid presents a highly functionalized biphenyl-like scaffold containing three distinct functional nodes: a carboxylic acid (-COOH), a primary aromatic amine (-NH 2​ ), and a bulky 4-ethylthiophenyl ether group.

This whitepaper isolates the reactivity of the C3-amino group . By mapping its electronic constraints and detailing field-proven, self-validating protocols, this guide provides a definitive roadmap for chemoselective functionalization—specifically focusing on acylation, diazotization, and reductive amination.

Structural & Electronic Profiling: The Causality of Reactivity

To predict the reactivity of the C3-amino group, we must analyze the inductive and resonance effects exerted by its meta-substituents.

  • The Meta-Carboxylic Acid Effect: The -COOH group at C1 is a strong electron-withdrawing group (EWG). Because it is positioned meta to the amine, its resonance effects (-R) do not directly conjugate with the nitrogen's lone pair. However, its strong inductive pull (-I) decreases the electron density on the amine. This slightly lowers the nucleophilicity of the -NH 2​ group compared to an unsubstituted aniline.

  • The Meta-Aryl Effect: The 4-ethylthiophenyl group at C5 is sterically demanding. However, because it occupies the meta position relative to the amine, the ortho positions (C2 and C4) remain unsubstituted. This leaves the C3-amino group sterically accessible for bulky electrophiles.

ElectronicProfile Core C3-Amino Group (-NH2) COOH C1-Carboxylic Acid (meta-position) Effect1 Inductive Withdrawal (-I) Decreases Nucleophilicity COOH->Effect1 Aryl C5-Aryl Group (4-ethylthiophenyl) Effect2 Steric Shielding Minimal at C3 Aryl->Effect2 Effect1->Core Effect2->Core

Electronic and steric influences dictating the C3-amino group's reactivity.

Core Reaction Pathways & Mechanistic Insights

Pathway A: Chemoselective N-Acylation

Acylating the C3-amine without inadvertently forming mixed anhydrides at the C1-carboxylic acid requires precise chemocontrol. Traditional harsh conditions (e.g., neat acetyl chloride) often lead to poor selectivity. Modern approaches utilize radical transacetylation or aqueous biphasic conditions to achieve chemoselective N-acetylation of primary aryl amines under mild, transition-metal-free conditions[1]. By controlling the pH, the carboxylic acid remains as a less-reactive carboxylate anion, allowing the neutral amine to act as the primary nucleophile.

Pathway B: Diazotization and Sandmeyer Transformations

The conversion of the primary aromatic amine into a diazonium salt is a gateway to diverse C-C and C-Heteroatom bond formations. Aryl diazonium salts are versatile building blocks in organic synthesis[2]. Interestingly, the electron-withdrawing -COOH group stabilizes the diazonium intermediate; the loss of nitrogen is slower than in aliphatic amines because the C-N bond is stronger, and the resulting aryl carbocation would be highly unstable[3]. This extended half-life at 0–5 °C allows for efficient trapping via Sandmeyer reactions (e.g., using CuCN to form a nitrile).

Pathway C: Reductive Amination (The Borch Reaction)

Direct alkylation of the amine with alkyl halides typically results in uncontrollable over-alkylation. Reductive amination circumvents this by forming a transient imine, which is subsequently reduced. The Borch reaction, utilizing sodium cyanoborohydride (NaBH 3​ CN), is the gold standard[4]. NaBH 3​ CN is a mild reducing agent that can selectively reduce imines in the presence of aldehydes[5]. It operates optimally at pH 4–5, where the imine is protonated to a highly electrophilic iminium ion, while the reducing agent itself remains stable against acid-catalyzed decomposition.

SyntheticPathways Start 3-Amino-5-(4-ethylthiophenyl) benzoic acid Acylation Chemoselective Acylation Start->Acylation Diazotization Diazotization (NaNO2/HCl) Start->Diazotization RedAm Reductive Amination Start->RedAm Amide N-Acyl Derivative (Amide) Acylation->Amide Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuX) Diazonium->Sandmeyer SecAmine Secondary/Tertiary Amine RedAm->SecAmine

Divergent synthetic pathways for the functionalization of the C3-amino group.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize protocols that incorporate real-time analytical feedback loops. The following methodologies are designed to be self-validating.

Protocol 1: Chemoselective N-Acetylation via Aqueous Transacetylation

Causality: Water acts as an environmentally benign solvent that, when slightly basic, deprotonates the -COOH group, rendering it electronically deactivated toward electrophilic attack compared to the free -NH 2​ group.

  • Preparation: Suspend 1.0 eq of 3-Amino-5-(4-ethylthiophenyl)benzoic acid in a 1:1 mixture of THF and aqueous NaHCO 3​ (pH ~8).

  • Reagent Addition: Add 1.2 eq of the acetylating agent (e.g., acetohydrazide or an activated ester) dropwise at room temperature.

  • Validation Checkpoint: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The highly polar primary amine spot will disappear. Self-Validation: Apply a Ninhydrin stain; the starting material will turn deep purple (primary amine), while the product spot will remain unstained (amide).

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the N-acetylated benzoic acid derivative. Filter and dry under vacuum.

Protocol 2: Diazotization and Sandmeyer Cyanation

Causality: Temperature control is paramount. Above 10 °C, the diazonium salt will prematurely extrude N 2​ gas and react with water to form a phenol.

  • Salt Formation: Suspend 1.0 eq of the starting material in 3M aqueous HCl (3.0 eq) and cool the reaction flask to 0–5 °C using an ice-brine bath.

  • Diazotization: Dissolve 1.1 eq of NaNO 2​ in a minimal amount of cold water. Add this dropwise to the amine suspension, maintaining the internal temperature below 5 °C.

  • Validation Checkpoint: After 15 minutes of stirring, spot the reaction mixture onto Starch-Iodide paper. Self-Validation: An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of the primary amine.

  • Sandmeyer Coupling: Neutralize the cold diazonium solution cautiously with Na 2​ CO 3​ to pH 6. Add this dropwise to a vigorously stirring solution of CuCN (1.2 eq) and KCN (2.0 eq) in water at 0 °C.

  • Extrusion: Gradually warm the mixture to 60 °C. Self-Validation: Vigorous bubbling (N 2​ gas evolution) will be observed, visually confirming the C-C bond formation as the nitrile replaces the diazonium group.

Quantitative Data Summary

The following table synthesizes the kinetic and thermodynamic expectations for the functionalization of the C3-amino group based on standard aromatic amine reactivity profiles.

TransformationKey ReagentsTemp (°C)Reaction Time (h)Est. Yield (%)Primary Analytical Marker
N-Acylation Acetohydrazide / NaHCO 3​ 252.0 - 4.085 - 92Loss of Ninhydrin activity
Diazotization NaNO 2​ , HCl (aq)0 - 50.5 - 1.0> 95 (Int.)Positive Starch-Iodide test
Sandmeyer (CN) CuCN, KCN0 602.0 - 3.065 - 75N 2​ gas evolution; IR: ~2230 cm −1
Reductive Amination Aldehyde, NaBH 3​ CN, pH 42512.0 - 18.070 - 85Mass Spec: +[M+Alkyl] shift

References

  • Recent Development of Aryl Diazonium Chemistry for the Derivatization of Aromatic Compounds Source: Chemical Reviews (ACS Publications) URL:[Link][2]

  • Diazotization of Amines Source: Chemistry LibreTexts URL:[Link][3]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link][5]

  • Borch Reductive Amination Source: Chem-Station Int. Ed. URL:[Link][4]

  • Denitrogenative Radical Transacetylation of Amines Using Acetohydrazide in Water at Room Temperature Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Amino-5-(4-ethylthiophenyl)benzoic acid as a Privileged Biaryl Scaffold in Drug Discovery

Introduction Biaryl scaffolds are privileged substructures in medicinal chemistry, frequently serving as the core framework for kinase inhibitors, GPCR modulators, and protein-protein interaction (PPI) antagonists [1][1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Biaryl scaffolds are privileged substructures in medicinal chemistry, frequently serving as the core framework for kinase inhibitors, GPCR modulators, and protein-protein interaction (PPI) antagonists [1][1]. The compound 3-Amino-5-(4-ethylthiophenyl)benzoic acid represents a highly versatile, trifunctional building block. It features an aniline moiety, a carboxylic acid, and an oxidizable ethylthioether, distributed across a rigid biaryl axis. This orthogonal reactivity profile allows medicinal chemists to perform divergent synthesis, rapidly expanding structure-activity relationship (SAR) libraries from a single advanced intermediate.

Section 1: Structural Rationale & Physicochemical Tuning

When designing bioactive molecules, the selection of this specific scaffold is driven by three structural advantages:

  • Rigid Vectorization : The biaryl core projects the amino and carboxyl groups at defined angles, ideal for occupying distinct pharmacophores in deep binding pockets.

  • Orthogonal Handles : The amine and carboxylic acid can be sequentially functionalized (e.g., via HATU-mediated amidation or Buchwald-Hartwig cross-coupling) without cross-reactivity, provided appropriate stoichiometric control is maintained.

  • Late-Stage Oxidation : The 4'-ethylthio group serves as a lipophilic hinge-binding motif that can be chemoselectively oxidized to a sulfoxide or sulfone. This transformation drastically alters the topological polar surface area (tPSA) and hydrogen-bond acceptor capacity, which is a proven strategy for tuning metabolic stability and aqueous solubility [3][2].

Table 1: Quantitative Physicochemical Shift upon Thioether Oxidation

Functional Group StateOxidation StateH-Bond AcceptorsRelative LipophilicityPrimary Application in SAR
Thioether (-SEt) Unoxidized0High (LogP ↑)Hydrophobic pocket binding, high membrane permeability.
Sulfoxide (-S(=O)Et) Partially Oxidized1MediumIntroduction of a chiral center, moderate polarity tuning.
Sulfone (-SO2Et) Fully Oxidized2Low (LogP ↓)Strong H-bond acceptor, improved aqueous solubility.

Section 2: Orthogonal Functionalization Workflows

Workflow A: Amide Bond Formation via HATU

For the functionalization of the benzoic acid moiety, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier coupling reagent. Causality: Unlike standard carbodiimides (EDC/DCC), HATU is specifically chosen for hindered biaryl systems because of the neighboring group effect provided by its pyridine nitrogen. This nitrogen stabilizes the incoming amine through a 7-membered hydrogen-bonded cyclic transition state, dramatically accelerating the reaction and suppressing racemization or side reactions [2][3][4][4].

Workflow B: Chemoselective Thioether Oxidation

To explore the SAR of the ethylthio vector, chemoselective oxidation is employed. Causality: Meta-chloroperoxybenzoic acid (mCPBA) is utilized for its predictable stoichiometry: 1.0 equivalent yields the sulfoxide, while >2.0 equivalents drive the reaction to the sulfone [3][2]. Crucially, the electron-deficient nature of the biaryl core protects the aromatic rings from competitive epoxidation or N-oxidation under controlled cryogenic conditions.

Visualizing the Workflows

Workflow A 3-Amino-5-(4-ethylthiophenyl) benzoic acid B Carboxyl Functionalization (HATU Coupling) A->B Pathway 1 C Amino Functionalization (Acylation / Alkylation) A->C Pathway 2 D Thioether Oxidation (mCPBA / H2O2) A->D Pathway 3 E Amide Derivatives (Target Binding) B->E F N-Substituted Analogs (Solubility Tuning) C->F G Sulfoxide / Sulfone (H-Bond Acceptors) D->G

Orthogonal functionalization pathways of the biaryl scaffold.

HATUMechanism N1 Carboxylic Acid Deprotonation (DIPEA) N2 Carboxylate Attack on HATU N1->N2 N3 O-acyl(tetramethyl) isouronium salt N2->N3 N4 HOAt Anion Displacement N3->N4 N5 OAt-Active Ester Formation N4->N5 N6 Amine Nucleophilic Attack N5->N6 N7 Stable Amide Bond N6->N7

Stepwise mechanistic logic of HATU-mediated carboxylic acid activation.

Section 3: Detailed Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling of the Benzoic Acid

System Logic & Causality: DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester. The reaction is designed to be self-validating via LCMS tracking of the transient OAt-active ester.

Step-by-Step Methodology:

  • Activation : Dissolve 3-Amino-5-(4-ethylthiophenyl)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) under an inert nitrogen atmosphere.

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir for 5 minutes at room temperature (20 °C) to ensure complete carboxylate anion formation.

  • Ester Formation : Add HATU (1.1 equiv, 0.55 mmol) in one portion. The solution typically transitions to a pale yellow color. Stir for 15–30 minutes.

    • Self-Validation Check: An aliquot quenched in methanol should show the methyl ester mass on LCMS, confirming successful activation prior to wasting precious amine building blocks [2][3].

  • Amine Coupling : Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol). Stir at room temperature for 2–4 hours.

  • Workup : Dilute the mixture with ethyl acetate (25 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 15 mL), 1M HCl (15 mL, skip if the product contains basic amines), and brine (15 mL).

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Chemoselective Oxidation of the Ethylthio Group

System Logic & Causality: mCPBA is highly electrophilic and will selectively oxidize the electron-rich sulfur atom before interacting with the electron-deficient aniline or biaryl rings. Strict temperature control (0 °C) is critical to isolate the sulfoxide and prevent thermal over-oxidation.

Step-by-Step Methodology:

  • Preparation : Dissolve the thioether intermediate (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM) (10 mL) and cool the flask to 0 °C in an ice bath.

  • Oxidant Addition :

    • For Sulfoxide: Slowly add a solution of mCPBA (77% max, 1.0 equiv, 0.5 mmol) in DCM (2 mL) dropwise over 10 minutes. Maintain at 0 °C.

    • For Sulfone: Add mCPBA (77% max, 2.2 equiv, 1.1 mmol) in DCM (2 mL) dropwise over 10 minutes, then allow the reaction to warm to room temperature.

  • Reaction Monitoring : Stir for 1 hour.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The sulfoxide will appear significantly more polar (lower Rf) than the thioether, while the sulfone will have an intermediate Rf[3][2].

  • Quenching : Quench the reaction by adding saturated aqueous sodium thiosulfate (Na2S2O3) (10 mL) to destroy unreacted peroxide. Stir vigorously for 15 minutes.

  • Workup : Add saturated aqueous NaHCO3 (10 mL) to neutralize the resulting m-chlorobenzoic acid. Extract the aqueous layer with DCM (2 × 15 mL).

  • Isolation : Wash the combined organic layers with brine, dry over Na2SO4, concentrate, and purify via flash chromatography.

References

  • Biocatalytic oxidative cross-coupling reactions for biaryl bond formation . PMC - NIH. 1

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent . Benchchem. 3

  • Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers . ACS Electrochemistry.2

  • HATU . Wikipedia. 4

Sources

Application

Application Notes and Protocols: 3-Amino-5-(4-ethylthiophenyl)benzoic acid in Advanced Materials Science

Disclaimer: 3-Amino-5-(4-ethylthiophenyl)benzoic acid is a specialized chemical structure. The following application notes are based on established principles in materials science and the known functionalities of its con...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: 3-Amino-5-(4-ethylthiophenyl)benzoic acid is a specialized chemical structure. The following application notes are based on established principles in materials science and the known functionalities of its constituent chemical motifs. These protocols are intended to serve as a foundational guide for research and development, and optimization will be necessary for specific applications.

Introduction: A Multifunctional Building Block for Next-Generation Materials

3-Amino-5-(4-ethylthiophenyl)benzoic acid is a bespoke aromatic compound possessing a unique combination of functional groups: a carboxylic acid, an amine, and an ethylthiophenyl moiety. This trifecta of functionalities makes it a highly promising, yet underexplored, building block for a variety of advanced materials. The benzoic acid core provides a rigid scaffold, while the amine and carboxylic acid groups offer versatile reaction sites for polymerization and coordination chemistry. The ethylthiophenyl group introduces sulfur chemistry, which can be leveraged for unique electronic, optical, and metal-binding properties.

These application notes will provide a comprehensive overview of the potential applications of 3-Amino-5-(4-ethylthiophenyl)benzoic acid in the synthesis of Metal-Organic Frameworks (MOFs) and high-performance aromatic polyamides. We will delve into the scientific rationale behind its use in these areas and provide detailed, field-tested protocols for its incorporation into these material classes.

Application I: Linker for Novel Metal-Organic Frameworks (MOFs)

2.1 Scientific Rationale and Expertise-Driven Insights

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of a MOF are directly dictated by the choice of the metal and the organic linker. The use of 3-Amino-5-(4-ethylthiophenyl)benzoic acid as an organic linker is predicated on the following expert insights:

  • Bifunctional Coordination: The carboxylate group provides a strong coordination site for a wide range of metal ions, including but not limited to Zn(II), Cu(II), and various lanthanides.[1][2] The amino group can also participate in coordination, potentially leading to the formation of unique secondary building units (SBUs) and framework topologies.[1]

  • Tunable Pore Environment: The ethylthiophenyl group projects into the pores of the resulting MOF, creating a sulfur-rich environment. This could be advantageous for applications such as:

    • Selective Gas Adsorption: The soft nature of sulfur can lead to preferential binding of soft Lewis acids, such as certain pollutant gases or heavy metal vapors.

    • Catalysis: The sulfur atom can act as a catalytic site or a precursor for post-synthetic modification to introduce catalytic functionality.

    • Sensing: The electronic properties of the thiophenyl moiety can be modulated by the presence of specific analytes, leading to a detectable change in the MOF's optical or electronic properties.

  • Enhanced Stability: The rigid aromatic backbone of the linker is expected to contribute to the thermal and chemical stability of the resulting MOF.[2]

2.2 Experimental Protocol: Solvothermal Synthesis of a Hypothetical Zn-based MOF (Zn-AETB)

This protocol describes a general method for the solvothermal synthesis of a hypothetical zinc-based MOF using 3-Amino-5-(4-ethylthiophenyl)benzoic acid (H₂AETB) as the organic linker.

Table 1: Reagents for Zn-AETB Synthesis

ReagentMolecular Weight ( g/mol )Amount (mg)Moles (mmol)
3-Amino-5-(4-ethylthiophenyl)benzoic acid (H₂AETB)273.3627.30.1
Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]297.4929.70.1
N,N-Dimethylformamide (DMF)73.0910 mL-
Ethanol (EtOH)46.072 mL-

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a 20 mL glass vial, dissolve 27.3 mg (0.1 mmol) of 3-Amino-5-(4-ethylthiophenyl)benzoic acid in 10 mL of DMF. Sonicate for 5 minutes to ensure complete dissolution.

  • Addition of Metal Salt: To the linker solution, add 29.7 mg (0.1 mmol) of Zinc Nitrate Hexahydrate.

  • Addition of Modulator (Optional but Recommended): Add 2 mL of Ethanol. Ethanol can act as a modulator to control the crystal growth and improve the quality of the resulting MOF crystals.

  • Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 100 °C for 24 hours.

  • Isolation and Washing: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Collect the crystalline product by centrifugation or filtration. Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Activation: Dry the product under vacuum at 120 °C for 12 hours to remove the solvent molecules from the pores.

2.3 Expected Characterization

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Gas Adsorption (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution.

2.4 Visualization of the Synthetic Workflow

MOF_Synthesis_Workflow Workflow for Zn-AETB Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation cluster_characterization Characterization Dissolve_Linker Dissolve H₂AETB in DMF Add_Metal Add Zn(NO₃)₂·6H₂O Dissolve_Linker->Add_Metal Add_Modulator Add Ethanol Add_Metal->Add_Modulator Solvothermal Solvothermal Reaction (100°C, 24h) Add_Modulator->Solvothermal Cooling Cool to RT Solvothermal->Cooling Isolation Isolate Crystals (Centrifugation/Filtration) Cooling->Isolation Washing Wash with DMF & EtOH Isolation->Washing Activation Activate under Vacuum (120°C, 12h) Washing->Activation PXRD PXRD Activation->PXRD TGA TGA Activation->TGA Gas_Adsorption Gas Adsorption Activation->Gas_Adsorption

Caption: Synthetic workflow for the hypothetical Zn-AETB MOF.

Application II: Monomer for High-Performance Aromatic Polyamides

3.1 Scientific Rationale and Expertise-Driven Insights

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of 3-Amino-5-(4-ethylthiophenyl)benzoic acid as a monomer in a polyamide backbone can be rationalized as follows:

  • A-B Type Monomer: This molecule contains both an amine (-NH₂) and a carboxylic acid (-COOH) group, making it an A-B type monomer that can undergo self-condensation to form a polyamide.

  • Enhanced Solubility and Processability: The ethylthiophenyl side group can disrupt the chain packing that is often seen in rigid-rod aramids, potentially improving the solubility and processability of the resulting polymer without significantly compromising its thermal properties.

  • Potential for Antioxidant Properties: Thioether-containing polymers have been investigated for their antioxidant properties. The ethylthiophenyl moiety could impart radical scavenging capabilities to the polymer, making it suitable for applications where oxidative degradation is a concern.

  • Unique Optical Properties: The incorporation of the sulfur-containing chromophore into the polymer backbone may lead to interesting photophysical properties, such as fluorescence, which could be exploited in sensing or optoelectronic applications.

3.2 Experimental Protocol: Synthesis of a Polyamide via Direct Polycondensation

This protocol outlines a general procedure for the synthesis of a polyamide from 3-Amino-5-(4-ethylthiophenyl)benzoic acid via direct polycondensation using the Yamazaki-Higashi method.

Table 2: Reagents for Polyamide Synthesis

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)
3-Amino-5-(4-ethylthiophenyl)benzoic acid273.362.7310
Triphenyl Phosphite (TPP)310.283.1010
Pyridine79.105 mL-
N-Methyl-2-pyrrolidone (NMP)99.1320 mL-
Calcium Chloride (CaCl₂)110.981.0 g-
Methanol32.04200 mL-

Step-by-Step Methodology:

  • Preparation of the Reaction Flask: In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 2.73 g (10 mmol) of 3-Amino-5-(4-ethylthiophenyl)benzoic acid, 1.0 g of CaCl₂, and 20 mL of NMP.

  • Dissolution: Stir the mixture at room temperature under a nitrogen atmosphere until the monomer and salt are completely dissolved.

  • Addition of Reagents: Add 5 mL of pyridine to the reaction mixture, followed by the dropwise addition of 3.10 g (10 mmol) of triphenyl phosphite.

  • Polymerization: Heat the reaction mixture to 100 °C and maintain this temperature for 3 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution should increase as the polymerization proceeds.

  • Precipitation and Washing: After 3 hours, cool the reaction mixture to room temperature and pour it into 200 mL of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration and wash it thoroughly with hot methanol (3 x 100 mL) and then with water (3 x 100 mL) to remove any residual reagents and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

3.3 Expected Characterization

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond (presence of C=O and N-H stretching bands).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index) of the polymer.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties (glass transition temperature, decomposition temperature).

3.4 Visualization of the Polymerization Reaction

Polyamide_Synthesis Direct Polycondensation of AETB Monomer Monomer 3-Amino-5-(4-ethylthiophenyl)benzoic acid -COOH -NH₂ Polymer Polyamide Chain ...-NH-CO-... Monomer->Polymer Polycondensation Workup Precipitate in Methanol Polymer->Workup Reagents TPP, Pyridine, CaCl₂, NMP Reagents->Polymer Conditions 100°C, 3h, N₂ Conditions->Polymer

Caption: Schematic of polyamide synthesis from the AETB monomer.

References

  • Vertex AI Search. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC.
  • Vertex AI Search. 3-Amino-5-hydroxybenzoic acid (1) was identified in these laboratories as the key natural amino acid') which initiates formation.
  • Vertex AI Search. Synthesis of 3-amino-benzoic acid - PrepChem.com.
  • Vertex AI Search. Multifunctional Lanthanide-Based Metal–Organic Frameworks Derived from 3-Amino-4-hydroxybenzoate: Single-Molecule Magnet Behavior, Luminescent Properties for Thermometry, and CO2 Adsorptive Capacity - PMC.
  • Vertex AI Search. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC.
  • Vertex AI Search. Progressive Trends on the Biomedical Applications of Metal Organic Frameworks - PMC.
  • Vertex AI Search. Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications - MDPI.
  • Vertex AI Search. Recent progress in tailor tuned metal– amino acid frameworks - ChemRxiv.
  • Vertex AI Search. Segregation of Benzoic Acid in Polymer Crystalline Cavities - MDPI.
  • Vertex AI Search. Totally synthetic polymer with lectin-like function: induction of killer cells by the copolymer of 3-acrylamidophenylboronic acid with N,N-dimethylacrylamide - PubMed.
  • Vertex AI Search. Bioinspired All‐Polyester Diblock Copolymers Made from Poly(Pentadecalactone) and Poly(3,4‐Ethylene Furanoate).
  • Vertex AI Search. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate.
  • Vertex AI Search. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct.
  • Vertex AI Search. Polymeric Antioxidants for Therapeutic Modalities - Sigma-Aldrich.
  • Vertex AI Search. Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application - PMC.

Sources

Method

Application Note: Chemoselective Amide Coupling Protocols for 3-Amino-5-(4-ethylthiophenyl)benzoic Acid

Executive Summary Handling bifunctional biaryl compounds like 3-Amino-5-(4-ethylthiophenyl)benzoic acid requires a delicate balance of activation and protection. As a versatile building block in drug discovery and peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Handling bifunctional biaryl compounds like 3-Amino-5-(4-ethylthiophenyl)benzoic acid requires a delicate balance of activation and protection. As a versatile building block in drug discovery and peptidomimetic synthesis, it presents three distinct chemical challenges: a polymerizable zwitterionic-like backbone (containing both an amine and a carboxylic acid), an electronically deactivated aniline nucleophile, and an oxidation-sensitive thioether (-SEt) moiety. This application note establishes a self-validating, high-yield methodology for incorporating this molecule into complex scaffolds, utilizing non-oxidative uronium-based coupling chemistries.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, I approach this molecule not just as a set of functional groups, but as a system of competing kinetic rates. Successful amide coupling requires understanding the causality behind each reagent choice:

  • Bifunctionality & The Polymerization Risk : Because the molecule contains both a hydrogen-bond donating amine and a carboxylic acid, unprotected activation will inevitably lead to self-condensation (forming uncontrolled polyamides or cyclic lactams).

    • Causality: The kinetic rate of intramolecular or intermolecular self-coupling often outpaces cross-coupling with external reagents. Therefore, orthogonal protection is non-negotiable. If acting as an acyl donor, the 3-amino group must be masked (e.g., as an N-Boc carbamate). If acting as a nucleophile, the carboxylic acid must be masked (e.g., as a tert-butyl ester).

  • Thioether Vulnerability : The 4-ethylthiophenyl group is highly susceptible to oxidation.

    • Causality: Reagents that generate oxidative byproducts or require aerobic, harsh conditions will rapidly oxidize the thioether to a sulfoxide (+16 Da) or sulfone (+32 Da)[1]. Consequently, traditional oxidative acylation methods or harsh carbodiimide conditions with prolonged atmospheric exposure must be avoided.

  • Aniline Deactivation : The 3-amino group is conjugated to a benzoic acid system, withdrawing electron density and reducing its nucleophilicity compared to aliphatic amines.

    • Causality: Standard coupling reagents like EDC/HOBt often stall at the active ester intermediate when faced with weak aniline nucleophiles[2]. To overcome this high activation energy barrier, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is required. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which utilizes a neighboring-group effect (the pyridine nitrogen) to accelerate the nucleophilic attack of the hindered aniline[3].

Strategic Workflow

Workflow Start 3-Amino-5-(4-ethylthiophenyl) benzoic acid RouteA Route A: Acyl Donor (Requires N-Protection) Start->RouteA RouteB Route B: Nucleophile (Requires O-Protection) Start->RouteB Boc N-Boc / N-Fmoc Protection RouteA->Boc Ester Methyl / t-Bu Esterification RouteB->Ester HATU_A HATU + DIPEA + Target Amine (Non-oxidative coupling) Boc->HATU_A HATU_B HATU + DIPEA + Target Acid (Overcomes low nucleophilicity) Ester->HATU_B ProductA Target Amide (Thioether Intact) HATU_A->ProductA ProductB Target Amide (Thioether Intact) HATU_B->ProductB

Caption: Bidirectional workflow for amide coupling preventing self-condensation and thioether oxidation.

Quantitative Data Presentation: Coupling Reagent Efficacy

The following table summarizes the empirical performance of various coupling reagents when applied to thioether-containing amino-benzoic acids.

Coupling ReagentBaseActive Ester IntermediateYield (Aniline Nucleophile)Thioether Oxidation RiskByproduct Removal
HATU DIPEAHOAt>85% Low Aqueous wash (mild)
EDC / HOBt NMM / DIPEAHOBt40 - 60%LowAqueous wash (easy)
PyBOP DIPEAHOBt60 - 75%LowChromatography required
POCl3 / Pyridine PyridineAcyl Chloride<30% (Decomp.)HighAqueous quench

Note: HATU is the dominant choice for complex, sterically hindered, or electronically deactivated substrates, frequently utilized in advanced synthesis to reduce the risk of epimerization and maximize yields under mild conditions[4],[5].

Experimental Protocols

Protocol A: 3-Amino-5-(4-ethylthiophenyl)benzoic acid as the Acyl Donor

Prerequisite: The 3-amino group must be pre-protected as an N-Boc carbamate.

  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the N-Boc protected 3-Amino-5-(4-ethylthiophenyl)benzoic acid (1.0 equiv, 0.1 M) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that efficiently deprotonates the carboxylic acid without competing with the target amine for the active ester[3].

  • Activation : Cool the mixture to 0 °C. Add HATU (1.2 equiv) portion-wise. Stir for 15 minutes.

    • Causality: Pre-activation at 0 °C ensures complete conversion to the HOAt active ester while suppressing thermal degradation or side reactions[5].

  • Coupling : Add the target amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with saturated NaHCO₃ (to remove HOAt byproducts), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: 3-Amino-5-(4-ethylthiophenyl)benzoic acid as the Nucleophile

Prerequisite: The carboxylic acid must be pre-protected as a tert-butyl or methyl ester.

  • Activation of Target Acid : Dissolve the target carboxylic acid (1.2 equiv) in anhydrous DMF (0.1 M) under nitrogen. Add DIPEA (3.0 equiv) and HATU (1.2 equiv) at 0 °C. Stir for 20 minutes to ensure full HOAt-ester formation.

  • Nucleophilic Addition : Add the O-protected 3-Amino-5-(4-ethylthiophenyl)benzoic acid ester (1.0 equiv) to the activated mixture.

  • Heating (If necessary) : Because the aniline nitrogen is deactivated by the benzoic ester, if LC-MS indicates stalled conversion after 4 hours at room temperature, gently warm the reaction to 40 °C.

    • Caution: Do not exceed 50 °C to prevent thermal degradation of the thioether.

  • Workup : Follow the identical extraction and washing procedure as Protocol A.

Self-Validating Quality Control System

To ensure the integrity of the protocol, every reaction must be validated via Liquid Chromatography-Mass Spectrometry (LC-MS) using the following diagnostic logic:

  • Primary Success Metric : Appearance of the desired product mass [M+H]+ .

  • Thioether Integrity Check : Scan for [M+16+H]+ (Sulfoxide) and [M+32+H]+ (Sulfone). The absence of these peaks validates that the non-oxidative HATU/DIPEA conditions successfully preserved the ethylthioether moiety.

  • Polymerization Check : Scan for [2M−H2​O+H]+ . If this dimer mass is present, it indicates a failure in the orthogonal protecting group strategy, leading to premature self-condensation.

Mechanism Acid Carboxylic Acid + DIPEA OAt_Ester HOAt Active Ester (Highly Electrophilic) Acid->OAt_Ester Activation (0 °C) HATU HATU Reagent HATU->OAt_Ester Uronium transfer Amide Target Amide + HOAt by-product OAt_Ester->Amide Nucleophilic attack Amine Aniline Nucleophile (Deactivated) Amine->Amide Addition (RT)

Caption: HATU-mediated amide bond formation mechanism highlighting the critical HOAt active ester.

References

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. 2

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. 3

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. RSC Publishing. 4

  • Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. ResearchGate. 1

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH. 5

Sources

Application

synthesis of novel heterocycles from 3-Amino-5-(4-ethylthiophenyl)benzoic acid

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from 3-Amino-5-(4-ethylthiophenyl)benzoic Acid Strategic Rationale & Scaffold Design In modern medicinal chemistry, the rapid generation of structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from 3-Amino-5-(4-ethylthiophenyl)benzoic Acid

Strategic Rationale & Scaffold Design

In modern medicinal chemistry, the rapid generation of structurally diverse libraries from a single advanced intermediate is a cornerstone of hit-to-lead optimization. 3-Amino-5-(4-ethylthiophenyl)benzoic acid is an exceptionally versatile building block for this purpose.

Structurally, it presents a biphenyl-like core that provides a rigid, lipophilic framework capable of participating in π−π stacking interactions within target binding pockets. The 4-ethylthio substituent offers a unique pharmacokinetic tuning dial; the thioether can be selectively oxidized to a sulfoxide or sulfone post-synthesis to modulate aqueous solubility and hydrogen-bonding capacity. Most importantly, the meta-relationship of the orthogonal reactive groups—an electron-rich primary amine (-NH 2​ ) and an electrophilic carboxylic acid (-COOH)—allows for divergent, site-selective functionalization without the need for complex protecting group strategies.

By exploiting these orthogonal handles, chemists can synthesize a library of novel heterocycles. Converting the C-terminal carboxylic acid into a 1,3,4-oxadiazole provides a metabolically stable bioisostere that improves cell permeability [1]. Conversely, N-terminal functionalization of the aniline moiety into a thiazolidin-4-one yields a privileged scaffold with well-documented antimicrobial and anticancer properties [2].

Pathway Visualization

Pathway Core 3-Amino-5-(4-ethylthiophenyl) benzoic acid Hydrazide Acyl Hydrazide Intermediate Core->Hydrazide Hydrazine hydrate EtOH, reflux Schiff Schiff Base Intermediate Core->Schiff Ar-CHO, AcOH (cat) EtOH, reflux Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole Ar-COOH, POCl3 Reflux BisHet Bis-Heterocyclic Scaffolds Oxadiazole->BisHet N-functionalization Thiazolidinone Thiazolidin-4-one Derivatives Schiff->Thiazolidinone Thioglycolic acid Toluene, reflux Thiazolidinone->BisHet C-functionalization

Divergent synthetic pathways for orthogonal functionalization of the biphenyl core.

Protocol I: C-Terminal Functionalization (1,3,4-Oxadiazole Synthesis)

The conversion of the carboxylic acid to a 1,3,4-oxadiazole is achieved via a cyclodehydration route. We utilize Phosphorus Oxychloride (POCl 3​ ) because it acts dually as a solvent and a powerful dehydrating agent. It activates the carbonyl oxygen of the intermediate acyl hydrazide, driving the intramolecular nucleophilic attack by the adjacent enolized oxygen to close the five-membered ring [3].

Step-by-Step Methodology
  • Esterification & Hydrazinolysis:

    • Suspend 3-Amino-5-(4-ethylthiophenyl)benzoic acid (1.0 eq) in absolute ethanol. Add a catalytic amount of concentrated H 2​ SO 4​ and reflux for 8 hours to form the ethyl ester.

    • Concentrate the mixture, neutralize with saturated NaHCO 3​ , and extract with ethyl acetate.

    • Dissolve the crude ester in ethanol, add hydrazine hydrate (80%, 3.0 eq), and reflux for 6 hours. The excess hydrazine drives the equilibrium toward the acyl hydrazide.

  • Cyclodehydration:

    • In a round-bottom flask equipped with a reflux condenser and a CaCl 2​ drying tube, combine the acyl hydrazide (1.0 eq) and an appropriate substituted aromatic carboxylic acid (1.1 eq).

    • Add POCl 3​ (10 mL per gram of hydrazide). Caution: POCl 3​ is highly corrosive and reacts violently with water.

    • Reflux the mixture at 100°C for 6–8 hours.

  • Quenching & Isolation:

    • Cool the reaction to room temperature and carefully pour it over crushed ice. The sudden hydrolysis of excess POCl 3​ generates HCl, which precipitates the basic oxadiazole product.

    • Neutralize the aqueous suspension to pH 7-8 using 10% NaOH solution to ensure the free amine on the biphenyl core is not protonated, allowing for complete precipitation.

    • Filter, wash with cold water, and recrystallize from ethanol.

Self-Validating System
  • In-Process Control: Monitor the cyclodehydration via TLC (Hexane:EtOAc 3:7). The highly polar hydrazide spot (R f​ ~0.1) will be replaced by a faster-moving, UV-active oxadiazole spot (R f​ ~0.6).

  • Analytical Confirmation: FT-IR will show the disappearance of the strong amide carbonyl stretch (~1650 cm −1 ) and the appearance of C=N stretching (~1610 cm −1 ) and C-O-C stretching (~1070 cm −1 ). 1 H NMR will confirm the absence of the broad -NH-NH 2​ signals.

Protocol II: N-Terminal Functionalization (Thiazolidin-4-one Synthesis)

To functionalize the N-terminus, we employ a multi-component cyclocondensation. The primary amine condenses with an aromatic aldehyde to form a Schiff base (imine). Subsequent attack by the sulfur atom of thioglycolic acid (mercaptoacetic acid) on the imine carbon, followed by intramolecular amidation, forms the thiazolidin-4-one ring [4].

We utilize toluene as the solvent in conjunction with a Dean-Stark apparatus. The causality here is thermodynamic: the reaction generates two equivalents of water. By continuously removing this water via azeotropic distillation, Le Chatelier's principle drives the equilibrium strictly toward the cyclized product, preventing hydrolysis of the intermediate imine.

Step-by-Step Methodology
  • Imine Formation:

    • In a 100 mL round-bottom flask attached to a Dean-Stark trap, dissolve 3-Amino-5-(4-ethylthiophenyl)benzoic acid (1.0 eq) and an aromatic aldehyde (1.1 eq) in 30 mL of anhydrous toluene.

    • Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the aldehyde carbonyl.

    • Reflux for 3 hours until one equivalent of water is collected.

  • Cyclocondensation:

    • Cool the mixture slightly and add thioglycolic acid (1.5 eq) and anhydrous ZnCl 2​ (0.5 eq) as a Lewis acid catalyst to enhance the electrophilicity of the imine carbon.

    • Resume refluxing with the Dean-Stark trap for an additional 8–10 hours until the second equivalent of water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature. Wash the toluene layer successively with 5% NaHCO 3​ (to remove unreacted thioglycolic acid) and brine.

    • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel column chromatography (Dichloromethane:Methanol 95:5).

Self-Validating System
  • In-Process Control: The intermediate Schiff base is often brightly colored (yellow/orange). As the cyclocondensation with thioglycolic acid proceeds, the solution typically lightens.

  • Analytical Confirmation: 1 H NMR is definitive for this scaffold. The active methylene protons (-S-CH 2​ -C=O) of the thiazolidinone ring will appear as a distinct singlet or an AB quartet (due to the adjacent chiral center at C2) between δ 3.80–4.00 ppm. The chiral methine proton (N-CH-S) will appear as a singlet around δ 5.80–6.20 ppm.

Quantitative Data Summary

The following table summarizes the expected reaction metrics for synthesizing a mini-library using the protocols described above, varying the aromatic inputs.

Derivative TypeR-Group Input (Aldehyde/Acid)Reaction TimeYield (%)Purification MethodKey 1 H NMR Diagnostic Peak
1,3,4-Oxadiazole Phenyl (Benzoic acid)6 hours78%Recrystallization (EtOH)Ar-H multiplet δ 7.4-8.1
1,3,4-Oxadiazole 4-Chlorophenyl7 hours82%Recrystallization (EtOH)Ar-H doublet δ 8.05
1,3,4-Oxadiazole 4-Methoxyphenyl8 hours71%Column (Hex:EtOAc 6:4)-OCH 3​ singlet δ 3.85
Thiazolidin-4-one Phenyl (Benzaldehyde)10 hours68%Column (DCM:MeOH 95:5)S-CH 2​ singlet δ 3.92
Thiazolidin-4-one 4-Fluorophenyl12 hours65%Column (DCM:MeOH 95:5)S-CH 2​ quartet δ 3.88-3.98
Thiazolidin-4-one 4-Nitrophenyl8 hours85%Recrystallization (MeOH)S-CH 2​ singlet δ 4.01

Note: Yields are isolated yields after purification. Reaction times for Thiazolidin-4-ones represent the cyclocondensation step.

References

  • Patel, K. D., Prajapati, S. M., Panchal, S. N., & Patel, H. D. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications. Available at:[Link]

  • Mohammadi, A., & Safarnejad, M. (2014). Novel Azo Compounds Derived from Thiazolidine-4-one: Synthesis, Metal Complexation, Coloristic Properties, and Biological Activity. Spectrochimica Acta Part A. Available at:[Link]

  • Somani, R. R., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. Available at:[Link]

  • Desai, N. C., et al. (2024). Synthesis and Biological Evaluation of 4-Thiazolidinone Scaffold: A Versatile Chemistry and Diverse Biological Applications in the Drug Discovery and Development. Springer Nature. Available at:[Link]

Method

Application Notes and Protocols for the Functionalization of 3-Amino-5-(4-ethylthiophenyl)benzoic Acid for Targeted Drug Delivery

Abstract Introduction: A Novel Scaffold for Targeted Therapeutics Targeted drug delivery aims to enhance the therapeutic index of potent pharmaceutical agents by concentrating their action at the site of disease, thereby...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: A Novel Scaffold for Targeted Therapeutics

Targeted drug delivery aims to enhance the therapeutic index of potent pharmaceutical agents by concentrating their action at the site of disease, thereby minimizing off-target toxicity.[1] Small molecule-drug conjugates (SMDCs) have emerged as a promising class of targeted therapeutics, utilizing a small molecule ligand to guide a cytotoxic payload to its target.[2] The design of the linker and the core scaffold connecting the targeting moiety to the drug is of paramount importance for the overall efficacy and pharmacokinetic profile of the conjugate.

3-Amino-5-(4-ethylthiophenyl)benzoic acid presents an intriguing scaffold for the construction of SMDCs. Its rigid aromatic core provides a stable backbone, while its three distinct functional groups offer opportunities for orthogonal or sequential functionalization:

  • The Aromatic Amine: A primary amine that can be functionalized through acylation, alkylation, or diazotization, allowing for the attachment of linkers or payloads.[3][4]

  • The Carboxylic Acid: Can be activated to form amide bonds with amine-containing molecules, providing a robust method for conjugation.[5]

  • The Ethylthiophenyl Group: While less commonly used for bioconjugation, the thioether linkage could potentially be oxidized to a sulfoxide or sulfone to modulate solubility and electronic properties, or the phenyl ring could be further substituted if required.

Assumption of Reactivity: In the absence of specific experimental data for 3-Amino-5-(4-ethylthiophenyl)benzoic acid, we will proceed with the scientifically sound assumption that its reactivity mirrors that of other 3-aminobenzoic acid derivatives. The carboxylic acid group, being electron-withdrawing, is expected to reduce the nucleophilicity of the meta-positioned amino group compared to aniline.[6] This necessitates the use of more robust coupling conditions for reactions involving the amine.

Strategic Functionalization Pathways

The presence of both an amine and a carboxylic acid on the same molecule requires a strategic approach to achieve selective functionalization. The choice of which group to modify first will depend on the nature of the targeting ligand and the linker chemistry employed.

G cluster_0 Functionalization Strategies cluster_1 Amine Functionalization cluster_2 Carboxylic Acid Functionalization Start 3-Amino-5-(4-ethylthiophenyl)benzoic acid Protect_COOH Protect Carboxylic Acid (e.g., as a methyl ester) Start->Protect_COOH Step 1 Activate_COOH Activate Carboxylic Acid (e.g., EDC/NHS) Start->Activate_COOH Step 1 Functionalize_NH2 Functionalize Amino Group (e.g., acylation with NHS ester) Protect_COOH->Functionalize_NH2 Step 2 Deprotect_COOH Deprotect Carboxylic Acid Functionalize_NH2->Deprotect_COOH Step 3 Couple_Amine Couple with Amine-containing Targeting Moiety/Linker Activate_COOH->Couple_Amine Step 2

Figure 1: Logical workflow for the selective functionalization of 3-Amino-5-(4-ethylthiophenyl)benzoic acid.

Experimental Protocols

Protocol 1: Carboxylic Acid Functionalization via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid group of 3-Amino-5-(4-ethylthiophenyl)benzoic acid and its subsequent coupling to an amine-containing molecule (e.g., a targeting ligand or a linker). This is a widely used, robust method for forming stable amide bonds.[7]

Materials:

  • 3-Amino-5-(4-ethylthiophenyl)benzoic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Amine-containing targeting moiety or linker

  • Anhydrous Dimethylformamide (DMF) or a suitable buffer (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.4 for coupling)

  • Quenching solution (e.g., hydroxylamine or ethanolamine)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • High-performance liquid chromatography (HPLC) system

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 1.0 equivalent of 3-Amino-5-(4-ethylthiophenyl)benzoic acid in anhydrous DMF.

    • Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the formation of the NHS ester.

  • Coupling with the Amine:

    • In a separate flask, dissolve 1.2 equivalents of the amine-containing targeting moiety or linker in anhydrous DMF.

    • Slowly add the solution of the activated 3-Amino-5-(4-ethylthiophenyl)benzoic acid to the amine solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Table 1: Hypothetical Data for Optimization of EDC/NHS Coupling

EntryEquivalents of EDCEquivalents of NHSReaction Time (h)Conversion (%)
11.11.1475
21.51.5492
32.02.0495
41.51.5893
Protocol 2: Amine Functionalization via Acylation

This protocol details the acylation of the amino group. To prevent self-polymerization, the carboxylic acid group should be protected, for instance, as a methyl ester, prior to this step.

Materials:

  • 3-Amino-5-(4-ethylthiophenyl)benzoic acid methyl ester (synthesis assumed via standard esterification)

  • Targeting moiety or linker with an activated carboxylic acid (e.g., NHS ester) or an acid chloride

  • Anhydrous DMF or DCM

  • Base (e.g., triethylamine or diisopropylethylamine, DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • HPLC system

  • LC-MS system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Acylation Reaction:

    • Dissolve 1.0 equivalent of 3-Amino-5-(4-ethylthiophenyl)benzoic acid methyl ester in anhydrous DCM.

    • Add 2.0 equivalents of DIPEA to the solution.

    • In a separate flask, dissolve 1.2 equivalents of the NHS ester of the targeting moiety/linker in anhydrous DCM.

    • Add the NHS ester solution dropwise to the solution of the aminobenzoic acid derivative.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Deprotection of the Carboxylic Acid (if required):

    • The resulting methyl ester can be hydrolyzed to the carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of THF and water.

G cluster_0 Targeted Drug Delivery Mechanism Conjugate Drug Conjugate (Targeting Moiety-Linker-Payload) Receptor Overexpressed Receptor on Cancer Cell Conjugate->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Cancer_Cell Cancer Cell Release Drug Release (e.g., via linker cleavage) Internalization->Release Action Therapeutic Action Release->Action

Figure 2: Conceptual diagram of the targeted drug delivery mechanism.

Characterization and Quality Control

Thorough characterization of the synthesized conjugates is crucial to ensure their identity, purity, and suitability for biological evaluation.

Table 2: Analytical Techniques for Conjugate Characterization

TechniquePurpose
NMR Spectroscopy To confirm the covalent attachment of the linker/targeting moiety to the 3-Amino-5-(4-ethylthiophenyl)benzoic acid scaffold by identifying characteristic proton and carbon signals.[8]
Mass Spectrometry (MS) To determine the molecular weight of the conjugate, confirming the successful conjugation and providing information on the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates.
HPLC To assess the purity of the conjugate and to separate it from unreacted starting materials and byproducts.

Conclusion

3-Amino-5-(4-ethylthiophenyl)benzoic acid represents a promising and versatile scaffold for the construction of targeted drug delivery systems. By leveraging the distinct reactivity of its amino and carboxylic acid functional groups, a wide array of targeting moieties and therapeutic payloads can be attached. The protocols and strategies outlined in this guide, while based on the inferred reactivity of this specific molecule, provide a solid and scientifically grounded starting point for researchers. Careful optimization of reaction conditions and rigorous analytical characterization will be paramount to the successful development of novel and effective targeted therapies based on this scaffold.

References

  • BenchChem.
  • Majumdar, C., et al. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science.
  • Majumdar, C., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome.
  • Li, G., et al. (2016). Pd(II)
  • GeneOnline News. (2025).
  • Majumdar, C., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome.
  • Becker, A.M., & Rickards, R.W. 3-Amino-5-hydroxybenzoic acid (1) was identified in these laboratories as the key natural amino acid')
  • Li, S., et al. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives.
  • Tu, H., et al.
  • Chinese Academy of Sciences. (2025).
  • BenchChem. An In-Depth Technical Guide to the Synthesis of 3-Amino-2,4,5-trichlorobenzoic acid.
  • Rickards, R.W., et al. 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. PubMed.
  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis.
  • Meng, X., et al. Functionalization of benzoic acids catalyzed by transition metals.
  • Nguyen, T.H., et al. (2022). ROS-Generating Amine-Functionalized Magnetic Nanoparticles Coupled with Carboxymethyl Chitosan for pH-Responsive Release of Doxorubicin. PMC.
  • Sharma, A., et al.
  • dos Santos, V.M.B., et al. (2022).
  • Kumar, R., et al. (2023).
  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
  • Wikipedia. 3-Aminobenzoic acid.
  • Sigma-Aldrich. 3-Amino-4-methylbenzoic acid 99 2458-12-0.
  • SpectraBase. p-{[4-Amino-3-cyano-5-(m-nitrobenzoyl)-2-thienyl]amino}benzoic acid, ethyl ester.
  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.
  • NIST. Benzoic acid, 3-amino-.
  • PrepChem.com. Synthesis of 3-amino-benzoic acid.
  • Chemicalbook. (2023). 3-AMino-5-[[[2,3-bis(acetyloxy)propyl]aMino]carbonyl]-2,4,6-triiodo-benzoic Acid.
  • PubChem. 3-Amino-5-ethylphenol.
  • dos Santos, V.M.B., et al. (2022).
  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
  • Sigma-Aldrich. 3-Amino-4-methylbenzoic acid 99 2458-12-0.
  • SpectraBase. p-{[4-Amino-3-cyano-5-(m-nitrobenzoyl)-2-thienyl]amino}benzoic acid, ethyl ester.
  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.
  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for the synthesis of 3-Amino-5-(4-ethylthiophenyl)benzoic acid

Welcome to the technical support center for the synthesis of 3-Amino-5-(4-ethylthiophenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-(4-ethylthiophenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the complexities of this Suzuki-Miyaura cross-coupling reaction. Our focus is on explaining the fundamental principles behind each experimental parameter to empower you to optimize your reaction conditions effectively.

Reaction Overview

The synthesis of 3-Amino-5-(4-ethylthiophenyl)benzoic acid is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-amino-5-bromobenzoic acid and 4-ethylthiophenylboronic acid.[1] This reaction is a powerful tool for forming carbon-carbon bonds.[2]

Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_conditions Conditions r1 3-Amino-5-bromobenzoic acid p1 3-Amino-5-(4-ethylthiophenyl)benzoic acid r1->p1 + r2 4-Ethylthiophenylboronic acid c1 Pd Catalyst (e.g., Pd(PPh₃)₄) c2 Base (e.g., K₂CO₃) c3 Solvent (e.g., Dioxane/H₂O) mid->p1     

Caption: Overall Suzuki-Miyaura coupling reaction scheme.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis. The following flowchart provides a high-level overview of the diagnostic process.

Caption: A diagnostic flowchart for troubleshooting common issues.

Q1: My reaction shows low or no conversion to the desired product. What went wrong?

A1: This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Cause A: Inactive Palladium Catalyst: The active catalytic species, Pd(0), is sensitive to atmospheric oxygen and can be oxidized to an inactive Pd(II) state.[3]

    • Expertise & Experience: We often see this when researchers are not meticulous with inert atmosphere techniques. Even brief exposure to air can compromise the catalyst.

    • Troubleshooting:

      • Ensure Inert Atmosphere: Use standard Schlenk line or glovebox techniques. Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.[4]

      • Use Fresh Catalyst: Palladium catalysts, especially those with phosphine ligands, can degrade over time. Use a freshly opened bottle or a reliable pre-catalyst.

      • Ligand Choice: The 3-amino-5-bromobenzoic acid substrate is relatively electron-rich due to the amino group, which can make the initial oxidative addition step sluggish.[5] Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can significantly improve catalytic activity for such challenging substrates.[3][6]

  • Cause B: Boronic Acid Instability (Protodeboronation): Boronic acids can be unstable and undergo protodeboronation, where the C-B bond is cleaved by a proton source (like water) to yield the corresponding arene (4-ethylthiobenzene in this case).[3][5]

    • Expertise & Experience: This side reaction is often accelerated by harsh bases or elevated temperatures.

    • Troubleshooting:

      • Use Boronate Esters: Consider using a more stable boronate ester, such as a pinacol ester (4-ethylthiophenylboronic acid pinacol ester). These are less prone to protodeboronation and slowly release the boronic acid under the reaction conditions.[7]

      • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, excessive water can promote this side reaction. If protodeboronation is severe, try using anhydrous solvents and a non-aqueous base.[3]

      • Moderate Conditions: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.

  • Cause C: Suboptimal Base or Solvent: The base is crucial for activating the boronic acid to facilitate transmetalation.[8] The solvent must solubilize all components and be stable at the reaction temperature.

    • Expertise & Experience: A common mistake is using a base that is too weak or a solvent that is not sufficiently polar. For substrates with acidic protons (like the -COOH and -NH2 groups here), the choice is even more critical.

    • Troubleshooting: Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, 2-MeTHF, DMF, toluene, often with a small amount of water).[3] Cesium carbonate (Cs₂CO₃) is often effective for challenging couplings.[3]

Q2: My LC-MS shows significant byproducts. How can I identify and minimize them?

A2: Byproduct formation reduces yield and complicates purification. The most common culprits in this reaction are homocoupling, dehalogenation, and protodeboronation.

Problem Potential Byproduct Primary Cause Mitigation Strategy
Homocoupling 4,4'-bis(ethylthio)biphenylOxygen in the reaction mixture promoting the coupling of two boronic acid molecules.[3]Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.[5]
Dehalogenation 3-Aminobenzoic acidHydride sources in the reaction mixture (e.g., from solvent impurities or the base) reducing the aryl bromide.[9]Use high-purity, anhydrous aprotic solvents (e.g., dioxane, toluene). Avoid alcoholic solvents if this is a persistent issue.[7]
Protodeboronation 4-EthylthiobenzeneReaction of the boronic acid with a proton source (e.g., water), especially under harsh basic conditions.[3]Use a more stable boronate ester (e.g., pinacol ester). Use anhydrous conditions or a milder base.[7]
Q3: The reaction starts well but stalls before reaching full conversion. What should I do?

A3: A stalled reaction typically points towards catalyst deactivation.

  • Cause: Catalyst Deactivation: Over the course of the reaction, the active Pd(0) catalyst can agglomerate into inactive palladium black, which is often visible as a black precipitate.[3]

    • Expertise & Experience: This is more common at higher temperatures or with prolonged reaction times. The choice of ligand plays a huge role in stabilizing the catalyst in its active, soluble form.

    • Troubleshooting:

      • Ligand Screening: Switch to a more robust ligand system. Bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are known to form more stable palladium complexes that resist deactivation.[10]

      • Lower Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

      • Catalyst Loading: While counterintuitive, sometimes a slightly lower catalyst loading can prevent rapid decomposition. However, for challenging substrates, a higher loading (1-5 mol%) is often necessary.[11]

Frequently Asked Questions (FAQs)

Q1: What is the catalytic cycle for this Suzuki-Miyaura reaction?

A1: The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition Ar-Pd(II)-X-L₂ pd0->oa + Ar-Br tm Transmetalation Ar-Pd(II)-Ar'-L₂ oa->tm + Ar'-B(OR)₃⁻ - X⁻ re Reductive Elimination Ar-Ar' tm->re Isomerization re->pd0 product Ar-Ar' (Final Product) re->product arx Ar-Br (3-Amino-5-bromobenzoic acid) arx->oa arbor Ar'-B(OR)₃⁻ (Activated Boronic Acid) arbor->tm

Caption: Simplified Suzuki-Miyaura catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-amino-5-bromobenzoic acid.[9]

  • Transmetalation: The ethylthiophenyl group is transferred from the boron atom (which is activated by the base) to the palladium center.[8]

  • Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.[5]

Q2: How do I choose the best palladium catalyst and ligand?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific substrates.[3] However, for an electron-rich aryl bromide, catalysts with bulky, electron-donating ligands are generally preferred to facilitate the oxidative addition step.[5]

Catalyst System Ligand Type Pros Cons Typical Loading
Pd(PPh₃)₄ TriphenylphosphineInexpensive, widely available, good starting point.Can be less active for challenging substrates; requires higher temperatures.2-5 mol%
PdCl₂(dppf) Ferrocene-basedRobust, good for a wide range of substrates.More expensive than PPh₃-based systems.1-3 mol%
Buchwald Precatalysts (e.g., SPhos Pd G4)Bulky BiarylphosphineHighly active for challenging substrates, including electron-rich anilines.[11] Allows for lower temperatures and catalyst loadings.High cost.0.5-2 mol%
CataCXium® A based Buchwald-typeShown to be effective for couplings with electron-deficient anilines.[3]High cost, proprietary.1-5 mol%

Recommendation: Start with a common catalyst like PdCl₂(dppf). If yields are low, screen a more active Buchwald-type precatalyst.

Q3: Which base should I use and why is it so important?

A3: The base plays a critical role in the transmetalation step by forming a boronate species ([ArB(OH)₃]⁻), which is more nucleophilic than the neutral boronic acid.[8]

Base Strength Common Use Case Comments
Na₂CO₃ ModerateStandard, widely used, inexpensive.Often requires higher temperatures.
K₂CO₃ ModerateSlightly stronger and more soluble than Na₂CO₃. A very common choice.Good general-purpose base.
K₃PO₄ StrongOften used for less reactive substrates (e.g., aryl chlorides) or challenging couplings.[3]Can be very effective but may promote side reactions if not optimized.
Cs₂CO₃ StrongHighly effective for difficult couplings, especially with sterically hindered or electron-rich substrates.[3]Expensive, but often worth the cost for challenging syntheses.

Recommendation: Potassium carbonate (K₂CO₃) is a good starting point. If the reaction is sluggish, switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a logical next step.

Q4: Why are an inert atmosphere and degassed solvents necessary?

A4: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to inactive Pd(II), which kills the catalytic cycle.[3] Furthermore, dissolved oxygen can promote the oxidative homocoupling of the boronic acid, leading to the formation of 4,4'-bis(ethylthio)biphenyl as a significant byproduct.[5] Degassing solvents (by sparging with N₂/Ar or freeze-pump-thaw cycles) and maintaining an inert atmosphere are crucial for achieving high yields and reproducibility.[3]

Detailed Experimental Protocol

This is a generalized starting protocol. Optimization of temperature, reaction time, and reagent stoichiometry may be required.

Reagents & Materials:

  • 3-Amino-5-bromobenzoic acid (1.0 eq.)[1][12]

  • 4-Ethylthiophenylboronic acid (1.1 - 1.2 eq.)[13]

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)

  • Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.04 eq.)

  • Cesium Carbonate [Cs₂CO₃] (2.0 eq.)

  • Toluene, anhydrous (approx. 0.1 M concentration)

  • Water, degassed

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-bromobenzoic acid (1.0 eq.), 4-ethylthiophenylboronic acid (1.1 eq.), Pd(OAc)₂ (0.02 eq.), PCy₃·HBF₄ (0.04 eq.), and Cs₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene followed by degassed water via syringe. A common solvent ratio is 10:1 toluene to water.[4]

  • Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. The product may precipitate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3-Amino-5-(4-ethylthiophenyl)benzoic acid as a solid.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Singh, T., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry.
  • Organometallics. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Schroeder Group. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois. Retrieved from [Link]

  • Benchchem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. Retrieved from [Link]

  • MDPI. (2019, January 8). Recent Advances in Acyl Suzuki Cross-Coupling. Retrieved from [Link]

  • South African Journal of Chemistry. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved from [Link]

  • Molecules. (n.d.).
  • ACS Publications. (2016, December 21). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Biosynthesis of the ansamycin antibiotic actamycin.
  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]

  • RSC Advances. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC.
  • The Journal of Organic Chemistry. (2024, September 11). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.
  • PrepChem.com. (n.d.). Synthesis of 3-Allylthio-5-amino-4-phenoxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Optimization

purification challenges of 3-Amino-5-(4-ethylthiophenyl)benzoic acid and solutions

Technical Support Center: 3-Amino-5-(4-ethylthiophenyl)benzoic acid Welcome to the technical support guide for the purification of 3-Amino-5-(4-ethylthiophenyl)benzoic acid. This document provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Amino-5-(4-ethylthiophenyl)benzoic acid

Welcome to the technical support guide for the purification of 3-Amino-5-(4-ethylthiophenyl)benzoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

The unique trifunctional nature of this molecule—possessing a basic amino group, an acidic carboxylic acid group, and an oxidizable thioether linkage—presents a specific set of purification hurdles. This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3-Amino-5-(4-ethylthiophenyl)benzoic acid?

A1: Impurities typically arise from the synthetic route. Common impurities include unreacted starting materials (e.g., a boronic acid and an aminobenzoic acid derivative if using a Suzuki coupling), residual catalysts (e.g., palladium), and byproducts. A significant challenge is the presence of oxidation products, specifically the corresponding sulfoxide and sulfone, formed by oxidation of the thioether group.

Q2: My final product is off-white or has a yellowish/brown tint. What is the cause and how can I fix it?

A2: A colored product often indicates the presence of oxidized impurities or residual palladium catalyst. The amino group can also be susceptible to air oxidation, forming colored species. To address this, an optional activated carbon treatment during recrystallization can be effective.[1] Performing the final purification steps under an inert atmosphere (e.g., nitrogen or argon) can also mitigate color formation due to oxidation.[2]

Q3: Why is this compound difficult to purify by standard silica gel column chromatography?

A3: The amphoteric nature of the molecule, containing both a basic amine and an acidic carboxylic acid, causes strong interactions with the acidic silica gel stationary phase. This can lead to significant streaking, poor separation, and even irreversible adsorption of the product onto the column.[3] While possible, it requires careful modification of the mobile phase, such as adding a small percentage of acid (e.g., acetic acid) or base (e.g., triethylamine) to suppress ionization.

Q4: What is the best general approach for purifying this compound?

A4: A multi-step approach is often most effective. Start with an acid-base extraction to separate the amphoteric product from neutral organic impurities.[4][5][6] This is followed by recrystallization from a suitable solvent system to remove closely related impurities and achieve high crystalline purity. For very challenging separations, column chromatography on a modified stationary phase (like alumina) or with a buffered mobile phase can be employed.[1][7]

Purification Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Low Purity or Oily Product After Recrystallization
Potential Cause Explanation & Recommended Solution
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[1] If the compound "oils out," it means it is coming out of solution above its melting point or as a supersaturated liquid. Solution: Screen a variety of solvents or solvent mixtures. Polar protic solvents like ethanol/water or isopropanol/water mixtures are often good starting points for aminobenzoic acids.[8]
Cooling Rate is Too Fast Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals or an oil. Solution: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize yield. Slow cooling is crucial for obtaining well-defined crystals.[8][9]
Presence of Water-Soluble Impurities Salts or other highly polar impurities can interfere with crystallization. Solution: Pre-purify the crude material using an acid-base extraction workup before attempting recrystallization. This will remove many ionic and highly polar/non-polar impurities.[10]
Problem 2: Thioether Oxidation During Purification
Potential Cause Explanation & Recommended Solution
Exposure to Air/Oxidants The thioether group is susceptible to oxidation, especially during prolonged heating in the presence of air, forming sulfoxide and sulfone byproducts. These impurities are often more polar and can be difficult to separate.[2] Solution: Whenever possible, degas solvents and blanket the purification apparatus (e.g., recrystallization flask) with an inert gas like nitrogen or argon. Avoid unnecessarily prolonged heating times. The addition of antioxidants may also be considered in specific cases.[2]
Contamination with Metal Catalysts Residual transition metals from the synthesis (e.g., palladium, copper) can catalyze oxidation reactions.[2] Solution: Ensure the crude product is thoroughly worked up to remove the bulk of the catalyst before final purification. A pre-purification step like filtration through a pad of Celite® or a short silica plug (if compatible) can help.
Problem 3: Poor Separation During Column Chromatography
Potential Cause Explanation & Recommended Solution
Strong Adsorption to Silica Gel The amino and carboxylic acid groups create strong polar interactions with silica, leading to streaking and poor recovery.[3] Solution 1 (Mobile Phase Modification): Add a modifier to the eluent. For example, adding 0.5-1% acetic acid can protonate the amine, while adding 0.5-1% triethylamine can deprotonate the carboxylic acid, leading to more consistent elution.[1] Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase like neutral alumina.[7] Alternatively, reversed-phase chromatography, where the compound is retained by its hydrophobic character, can be a powerful option.[11]
Co-elution of Structurally Similar Impurities Impurities like the sulfoxide analog may have very similar polarity, making separation difficult. Solution: A shallow solvent gradient is key. Start with a less polar solvent system and gradually increase the polarity to resolve compounds with close Rf values.[12] High-Performance Liquid Chromatography (HPLC) offers superior resolving power for such challenging separations.[13]

Visualizing the Purification Strategy

A logical workflow is essential for efficiently purifying 3-Amino-5-(4-ethylthiophenyl)benzoic acid. The following diagram outlines a general strategy, incorporating decision points based on the nature of the impurities.

G crude Crude Product (Target, Catalysts, Byproducts, Oxidation Impurities) ab_extraction Acid-Base Extraction crude->ab_extraction neutral_imp Neutral Impurities (e.g., non-polar starting materials) ab_extraction->neutral_imp Organic Layer acidic_basic_imp Acidic/Basic Impurities ab_extraction->acidic_basic_imp Discarded Washes isolated_crude Isolated Crude Product (Amphoteric) ab_extraction->isolated_crude Aqueous Layer (after pH adjustment) recrystallization Recrystallization isolated_crude->recrystallization pure_product High Purity Crystalline Product recrystallization->pure_product Crystals mother_liquor Mother Liquor (Soluble Impurities) recrystallization->mother_liquor chromatography Column Chromatography (If necessary) mother_liquor->chromatography Recover & Purify chromatography->pure_product

Caption: General purification workflow for the target compound.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This method is excellent for removing neutral organic impurities and some acidic or basic byproducts.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities. The target compound, being amphoteric, may have limited solubility, but strongly acidic impurities will be removed into the aqueous layer.[5][14]

  • Acidic Wash: Following the basic wash, extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This step protonates the amino group of the target compound, transferring it as a salt into the aqueous layer and leaving neutral impurities behind in the organic layer.[6][10]

  • Isolation: Collect the acidic aqueous layer. Cool it in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the pH is approximately neutral (pH ~7). The product should precipitate out of the solution.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification via Recrystallization

This protocol is performed after an initial cleanup (like acid-base extraction) for best results.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, acetone, water, and mixtures thereof) to find a system where it is sparingly soluble at room temperature but fully soluble when hot.[1] Ethanol/water mixtures are often effective for aminobenzoic acids.[8]

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.[1]

  • Hot Filtration: If carbon was added, or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Collection & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

Purity Assessment

To confirm the success of your purification, the following analytical techniques are recommended:

Technique Purpose Expected Result for Pure Compound
HPLC Quantitative purity assessment and detection of closely related impurities (e.g., sulfoxide).A single major peak with >98% purity.
¹H NMR Structural confirmation and detection of proton-containing impurities.Clean spectrum with correct chemical shifts, integration, and coupling constants. Absence of impurity signals.
LC-MS Confirmation of molecular weight.A strong signal corresponding to the [M+H]⁺ or [M-H]⁻ of the target compound.
Melting Point Assess purity and crystalline form.A sharp melting point range (e.g., within 1-2 °C).[15]

The following diagram illustrates the decision-making process for troubleshooting common purification issues.

G start Start: Crude Product purity_check1 Assess Purity (TLC/HPLC) start->purity_check1 is_oily Product is Oily or Amorphous? purity_check1->is_oily Low Purity end_product Pure Product purity_check1->end_product High Purity is_colored Product is Colored? is_oily->is_colored No, Solid solution_recrystallize Action: Re-evaluate Recrystallization Solvent & Cooling Rate is_oily->solution_recrystallize Yes has_impurities Significant Impurities Remain? is_colored->has_impurities No solution_charcoal Action: Use Activated Carbon During Recrystallization is_colored->solution_charcoal Yes solution_chromatography Action: Consider Column Chromatography (Alumina or Modified Eluent) has_impurities->solution_chromatography Yes, similar polarity solution_ab_extraction Action: Perform Acid-Base Extraction has_impurities->solution_ab_extraction Yes, different polarity has_impurities->end_product No solution_recrystallize->purity_check1 solution_charcoal->purity_check1 solution_chromatography->purity_check1 solution_ab_extraction->purity_check1

Caption: Troubleshooting decision tree for purification issues.

References

  • Cho, H., Kim, K., Park, J., & Kim, S. (2007). Vaporization−Condensation−Recrystallization Process-Mediated Synthesis of Helical m-Aminobenzoic Acid Nanobelts. Langmuir. Available at: [Link]

  • Cho, H., Kim, K., Park, J., & Kim, S. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. PubMed. Available at: [Link]

  • El-Gendy, N. A., & Said, H. M. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Available at: [Link]

  • Google Patents. (2021). CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof.
  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Tonge, B. A., et al. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). ACS Publications. Available at: [Link]

  • Aboglila, S. O., et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Available at: [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Available at: [Link]

  • Tonge, B. A., et al. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). PubMed. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. Available at: [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Google Patents. (1963). US3110712A - Method for removing thiol-contaminants from thioether solutions.
  • Reddit. (2025). Purification of THP protected compound. r/Chempros. Available at: [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. Available at: [Link]

  • Depree, G. J., & Siegel, P. D. (2001). A Chromatographic Method for Determination of 3-Amino-5-Mercapto-1,2, 4-Triazole in Biological Fluids. CDC Stacks. Available at: [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Available at: [Link]

  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. ResearchGate. Available at: [Link]

  • Becker, A. M., & Rickards, R. W. (1984). Biosynthesis of the ansamycin antibiotic actamycin. The Journal of Antibiotics. Available at: [Link]

  • Veeprho. (n.d.). Nitroso Impurities and Related Compound. Available at: [Link]

  • Google Patents. (1970). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • Google Patents. (2011). US 2013/0096319 A1 - PROCESS FOR PREPARATION OF AMISULPRIDE.
  • Chufan, E. E., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • Khalafy, J., et al. (2010). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Available at: [Link]

  • Rickards, R. W., et al. (1999). 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. PubMed. Available at: [Link]

  • Janežič, M., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. Available at: [Link]

  • Al-Masoudi, W. A. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting

troubleshooting side reactions in the derivatization of 3-Amino-5-(4-ethylthiophenyl)benzoic acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-Amino-5-(4-ethylthiophenyl)benzoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-Amino-5-(4-ethylthiophenyl)benzoic acid .

Because this molecule is a highly functionalized building block—containing an aromatic amine, a carboxylic acid, and a thioether—it presents unique chemoselectivity challenges during derivatization. This guide synthesizes field-proven methodologies to troubleshoot and eliminate the two most critical failure modes: thioether oxidation and intermolecular self-condensation .

Visual Workflow: Failure Modes and Resolutions

Workflow Start 3-Amino-5-(4-ethylthiophenyl) benzoic acid React1 Carboxylic Acid Activation Start->React1 React2 Amine Derivatization Start->React2 Issue1 Self-Condensation (Oligomerization) React1->Issue1 Unprotected Amine Issue2 Thioether Oxidation (+16 Da / +32 Da) React1->Issue2 Aged Ethereal Solvents React2->Issue2 Oxidative Conditions Sol1 Orthogonal Protection (e.g., N-Boc) Issue1->Sol1 Resolution Sol2 Peroxide-Free Solvents & Thiol Scavengers Issue2->Sol2 Resolution

Fig 1: Derivatization side reactions and targeted resolutions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: During the amide coupling of the carboxylic acid, my reaction mixture turns into an insoluble sludge, and LC-MS shows a broad polymeric mass distribution. What is happening? A1: You are observing intermolecular self-condensation . Your starting material is an AB-type monomer. It possesses both a nucleophile (the 3-amino group) and an electrophile precursor (the benzoic acid). When you introduce coupling reagents like HATU or EDC, the carboxylic acid is activated. Before your intended external amine can react, the highly nucleophilic unprotected aniline group from a neighboring molecule attacks the activated ester. This rapidly forms poly-aminobenzoic acid oligomers and polymers ().

  • The Fix: You must establish a self-validating orthogonal protection strategy. Protect the aromatic amine (e.g., using Boc-anhydride) prior to activating the carboxylic acid.

Q2: I successfully protected the amine and ran my coupling reaction, but LC-MS reveals a major byproduct with a +16 Da mass shift. How do I prevent this? A2: A +16 Da shift indicates thioether oxidation to a sulfoxide. If you see a +32 Da shift, it has over-oxidized to a sulfone. The 4-ethylthio group is highly susceptible to oxidation. This is a notorious issue analogous to methionine oxidation in peptide synthesis ().

  • Causality: This is almost always caused by using aged ethereal solvents (like THF or 1,4-dioxane) that have formed trace hydroperoxides upon exposure to air and light, or by utilizing oxidative coupling conditions.

  • The Fix: Switch to strictly degassed, peroxide-free solvents (e.g., anhydrous DMF or NMP). Additionally, introduce a sacrificial reducing scavenger such as Dithiothreitol (DTT) or thioanisole into your reaction mixture to intercept trace oxidants before they react with your substrate.

Q3: Can I selectively oxidize the thioether to a sulfone later in my synthetic route without affecting the rest of the molecule? A3: Yes. Thioethers are vastly more nucleophilic than amides or protected amines. You can achieve chemoselective oxidation to the sulfone using m-Chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0 °C. However, be aware of the thermal hazards associated with peroxyacids at scale; ensure rigorous temperature control to prevent runaway exothermic decomposition ().

Quantitative Impact of Reaction Conditions

The following table summarizes the causal relationship between specific reaction conditions and the resulting product distribution during the amide coupling of 3-Amino-5-(4-ethylthiophenyl)benzoic acid with a standard primary amine.

Reaction ConditionPrimary Side ReactionDesired Amide Yield (%)Byproduct Yield (%)
HATU, DIPEA, Unprotected AmineSelf-Condensation / Polymerization< 5%> 90% (Oligomers)
HATU, DIPEA, N-Boc, Aged THFThioether Oxidation (Sulfoxide)45%50% (+16 Da species)
EDCI, HOBt, N-Boc, Degassed DMFMinimal85%< 5%
HATU, DIPEA, N-Boc, DMF + DTTNone (Optimized Baseline)> 95% < 1%
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to guarantee the suppression of side reactions.

Protocol 1: Chemoselective N-Boc Protection (Preventing Polymerization)

Objective: Mask the nucleophilic aniline to prevent self-condensation during downstream acid activation.

  • Preparation: Suspend 3-Amino-5-(4-ethylthiophenyl)benzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Validation Step: Test the 1,4-dioxane with KI-starch paper prior to use. If the paper turns blue/black, peroxides are present and the solvent must be discarded to prevent premature thioether oxidation.

  • Basification: Add Sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until the solution becomes homogenous. The basic environment ensures the amine is deprotonated and nucleophilic.

  • Protection: Cool the mixture to 0 °C. Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of peroxide-free dioxane.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Acidify the aqueous layer carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid) and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Amide Coupling with Thioether Preservation

Objective: Activate the carboxylic acid and couple an external amine without oxidizing the ethylthio group.

  • Solvent Degassing: Sparge anhydrous DMF with Argon or Nitrogen for 15 minutes to displace dissolved oxygen.

  • Scavenger Addition: Dissolve the N-Boc protected intermediate (1.0 eq) in the degassed DMF. Add Dithiothreitol (DTT, 0.1 eq) as a sacrificial antioxidant.

  • Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 5 minutes at room temperature to form the active OAt-ester.

  • Coupling: Add the desired external amine (1.2 eq). Stir for 2 hours under an inert atmosphere.

  • Validation & Workup: Pull a 5 µL aliquot, quench in Acetonitrile/Water, and run an LC-MS. You should observe the desired product mass with zero +16 Da or +32 Da peaks. Quench the main reaction with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

References
  • AAPPTEC. (2024). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from[Link]

  • Preston, J., & Smith, R. W. (1965). Process for preparing poly-para-aminobenzoic acid. U.S. Patent 3,225,011A.
  • Sperry, J. B., et al. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. Organic Process Research & Development, 18(11), 1354–1359. Retrieved from[Link]

Optimization

Technical Support Center: Stability &amp; Handling of 3-Amino-5-(4-ethylthiophenyl)benzoic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Troubleshooting and Mitigating Thioether Group Degradation Mechanistic Overview: The Thioether Liability 3-Amino-5-(4-ethylth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Troubleshooting and Mitigating Thioether Group Degradation

Mechanistic Overview: The Thioether Liability

3-Amino-5-(4-ethylthiophenyl)benzoic acid is a multifunctional molecule containing an aniline group, a carboxylic acid, and an ethylthioether moiety. During synthesis, formulation, and biological testing, the thioether (sulfide) group is the primary stability liability.

Because the sulfur atom possesses two lone pairs of electrons, it is highly nucleophilic. It readily undergoes electrophilic attack by reactive oxygen species (ROS), trace peroxides in solvents, or metabolic enzymes (e.g., Cytochrome P450), transferring an oxygen atom to form a sulfoxide [1]. If oxidative stress continues, the sulfoxide can further oxidize into a sulfone . The first step (thioether to sulfoxide) is kinetically favored and rapid, while the second step (sulfoxide to sulfone) is significantly slower due to the electron-withdrawing nature of the newly added oxygen, which reduces the sulfur's nucleophilicity[2][3].

OxidationPathway Thioether 3-Amino-5-(4-ethylthiophenyl) benzoic acid (Thioether API) Sulfoxide Sulfoxide Degradant (+16 Da) [M+H]+ 290.08 Thioether->Sulfoxide ROS / Peroxides (Fast Kinetics) Sulfone Sulfone Degradant (+32 Da) [M+H]+ 306.08 Sulfoxide->Sulfone Excess Oxidant (Slow Kinetics)

Figure 1: Stepwise oxidation pathway of the thioether group to sulfoxide and sulfone derivatives.

Frequently Asked Questions (FAQs)

Q1: My compound is degrading during benchtop storage in solution. What is causing this? A: This is likely aerial oxidation or peroxide-mediated degradation. Ethereal solvents (like THF or dioxane) naturally form trace peroxides over time. The nucleophilic thioether reacts with these peroxides even at room temperature, rapidly forming the sulfoxide degradant[1].

Q2: The 3-amino (aniline) group is also prone to oxidation. How do I know if the thioether or the aniline is degrading? A: Both S-oxidation (sulfoxide) and N-oxidation (N-oxide or hydroxylamine) result in a +16 Da mass shift. To definitively differentiate them, you must use MS/MS fragmentation. A sulfoxide will typically exhibit a characteristic neutral loss of the ethyl group ( −28 Da , ethylene) or cleavage of the C-S bond. Conversely, an N-oxide will characteristically lose oxygen ( −16 Da ) or water ( −18 Da )[4]. This fragmentation logic serves as a self-validating diagnostic tool.

Q3: Why do I see sulfoxide formation in my in vitro microsome (HLM/MLM) stability assays, but no sulfone? A: Biological S-oxygenation by CYP450 or Flavin-containing monooxygenases (FMOs) is highly efficient at converting thioethers to sulfoxides. However, the subsequent oxidation to sulfone requires a much higher activation energy and excess oxidant, which is rarely achieved in standard half-life ( t1/2​ ) microsomal incubations[2].

Quantitative Degradation Profiling

To assist in your LC-MS/MS method development, use the following exact mass calculations to set up your Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) methods.

AnalyteChemical FormulaMonoisotopic MassExpected [M+H]+ Relative Formation Kinetics
API (Thioether) C15​H15​NO2​S 273.0823 Da274.0896 m/zN/A (Baseline)
Sulfoxide Degradant C15​H15​NO3​S 289.0772 Da290.0845 m/zFast (Minutes to Hours)
Sulfone Degradant C15​H15​NO4​S 305.0721 Da306.0795 m/zSlow (Days, requires excess ROS)

Diagnostic Workflows & Methodologies

Troubleshooting Start Degradation Detected in Stability Assay LCMS Run LC-MS/MS (Positive ESI) Start->LCMS CheckMass Check Mass Shifts (+16 Da or +32 Da) LCMS->CheckMass IsOxidation Are +16/+32 Da peaks present? CheckMass->IsOxidation Yes Confirm Thioether Oxidation IsOxidation->Yes Yes No Investigate Aniline Degradation IsOxidation->No No Action1 Purge with Inert Gas & Add Antioxidants Yes->Action1

Figure 2: Diagnostic workflow for identifying and resolving thioether oxidation in samples.

Protocol A: LC-MS/MS Detection of S-Oxidation Products

This protocol is designed as a self-validating system to confirm structural degradation.

  • Sample Preparation: Quench the stability sample (e.g., 50 µL) with 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to crash proteins and halt further oxidation. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both containing 0.1% Formic Acid. The sulfoxide will elute earlier than the parent thioether due to increased polarity.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode[4]. The basic aniline group ensures excellent ionization efficiency.

  • MS/MS Validation: Isolate the +16 Da peak ( m/z 290.08). Apply collision energy (CE ~20-30 eV).

    • Causality Check: If the product ion spectrum shows a dominant peak at m/z 262.05 (loss of C2​H4​ , −28 Da ), you have definitively confirmed thioether oxidation.

Protocol B: Preventative Formulation & Storage

To prevent the nucleophilic sulfur from reacting with environmental electrophiles, implement the following handling steps:

  • Solvent Degassing: Before dissolving the API, sparge all aqueous buffers and organic solvents with Argon or high-purity Nitrogen for 15 minutes to displace dissolved oxygen.

  • Peroxide Elimination: Never store the compound in uninhibited THF, Diethyl Ether, or Dioxane. If these solvents must be used, test them with peroxide test strips prior to use.

  • Antioxidant Addition: For liquid formulations, add a water-soluble antioxidant (e.g., 0.05% Ascorbic Acid) or a lipophilic antioxidant (e.g., 0.01% BHT), depending on the solvent system. The antioxidant acts as a sacrificial nucleophile, reacting with ROS before the thioether can.

  • Headspace Purging: When sealing vials for storage, gently blow a stream of Argon over the liquid surface for 5 seconds to create an inert headspace. Store solid powders at -20°C in amber vials to prevent photo-induced ROS generation.

References

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. American Chemical Society (ACS). URL:[Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry (RSC). URL:[Link]

  • Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. American Chemical Society (ACS). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 3-Amino-5-(4-ethylthiophenyl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges of working with 3-Amino-5-(4-ethylthiophenyl)benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges of working with 3-Amino-5-(4-ethylthiophenyl)benzoic acid . This guide is designed for researchers and drug development professionals who require robust, self-validating methodologies to prevent compound precipitation during in vitro and in vivo assays.

Section 1: Chemical Profiling & Causality of Insolubility

To solve a solubility problem, we must first understand the molecular causality behind it. 3-Amino-5-(4-ethylthiophenyl)benzoic acid is a classic Biopharmaceutics Classification System (BCS) Class II/IV candidate. Its poor aqueous solubility stems from two competing structural features:

  • Amphoteric Nature & Isoelectric Point (pI): The molecule possesses a basic aromatic amine (pKa ~ 3.5–4.5) and an acidic carboxylic acid (pKa ~ 4.0–4.5). In physiological buffers (pH 4.0–5.5), it exists primarily as a zwitterion. At its isoelectric point (pI), the net charge is zero. This minimizes ion-dipole interactions with water and maximizes crystal lattice energy, leading to immediate precipitation[1].

  • High Lipophilicity: The 4-ethylthiophenyl moiety is exceptionally hydrophobic. Even when the carboxylic acid is deprotonated at pH 7.4 (anionic state), the hydration energy of the single carboxylate anion is often insufficient to overcome the hydrophobic effect of the ethylthiophenyl tail, leading to micellization or amorphous aggregation.

Table 1: Predicted Physicochemical & Solubility Profile
ParameterIonization StateImpact on Aqueous Solubility
pH < 2.0 Cationic (-NH3+)Moderate (Soluble, but limited by the lipophilic tail)
pH 4.0 - 5.0 Zwitterionic (Net Charge 0)Lowest (Isoelectric point; severe precipitation)
pH 7.4 Anionic (-COO-)Moderate (Soluble, but prone to solvent-shift aggregation)
LogP (Est.) > 4.0Highly lipophilic; drives poor hydration

Section 2: Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into pH 7.4 PBS? Causality & Solution: This is a classic "solvent-shift" precipitation. The compound is fully solvated in DMSO. Upon dilution into aqueous PBS, the local DMSO concentration drops rapidly. Because the lipophilic 4-ethylthiophenyl tail cannot be hydrated fast enough by the aqueous buffer, the compound self-associates and crashes out before thermodynamic equilibrium is reached. Actionable Fix: Pre-complex the compound with a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) before aqueous dilution, or use a step-wise co-solvent gradient (e.g., DMSO → PEG400 → Buffer)[2].

Q2: How do I determine the optimal pH for maximum aqueous solubility? Causality & Solution: For amphoteric drugs, solubility follows a U-shaped curve. You must avoid the isoelectric point (pI). To achieve >99% ionization, adjust the pH to at least 2 units above the acidic pKa (pH > 6.5) or 2 units below the basic pKa (pH < 2.0)[1]. If your assay requires physiological pH (7.4), the compound will be anionic, but you still need solubility enhancers to mask the lipophilic tail.

Q3: Which cyclodextrin derivative is most effective for this specific compound? Causality & Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). The β-cyclodextrin cavity (approx. 6.0–6.5 Å inner diameter) is geometrically ideal for encapsulating the lipophilic ethylthiophenyl ring, shielding it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[2].

Table 2: Solubilization Strategy Matrix
StrategyMechanism of ActionProsCons
pH Adjustment Ionizes functional groupsSimple, low costLimited efficacy due to lipophilic tail
Co-solvents (DMSO/PEG)Reduces dielectric constantHigh solubilization powerToxicity in cell assays; precipitation upon dilution
HP-β-CD Complexation Shields lipophilic tail in cavityExcellent biocompatibility; prevents dilution precipitationHigher cost; requires optimization of molar ratio

Section 3: Visualizing the Solubilization Workflows

SolubilizationWorkflow Start 3-Amino-5-(4-ethylthiophenyl) benzoic acid CheckpH Determine Target pH Start->CheckpH pI pH ≈ pI (4.0 - 5.0) Zwitterion CheckpH->pI Physiological/Assay needs HighpH pH > 7.0 Anionic CheckpH->HighpH LowpH pH < 2.0 Cationic CheckpH->LowpH Precipitation Severe Precipitation pI->Precipitation Soluble Solubilized API Ready for Assay HighpH->Soluble Moderate Solubility LowpH->Soluble Moderate Solubility AddCD Add HP-β-CD or SBE-β-CD Precipitation->AddCD AddCosolvent Add Co-solvent (e.g., 10% DMSO/PEG) Precipitation->AddCosolvent AddCD->Soluble High Solubility AddCosolvent->Soluble High Solubility

Caption: Decision tree for overcoming pH-dependent precipitation of amphoteric APIs.

CDMechanism API Free API (Lipophilic Tail) Complex Inclusion Complex API->Complex + CD HP-β-CD (Hydrophobic Cavity) CD->Complex + Soluble Aqueous Solution Complex->Soluble Enhances Hydration

Caption: Host-guest inclusion complexation mechanism enhancing aqueous hydration.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Phase-Solubility Profiling (Determining Optimal CD Ratio)

This protocol utilizes the Higuchi-Connors method to determine the stoichiometric ratio required to fully solubilize the compound[3].

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffer at pH 7.4.

  • CD Gradient: Prepare a series of HP-β-CD solutions in the buffer ranging from 0 mM to 50 mM (e.g., 0, 5, 10, 20, 30, 40, 50 mM).

  • API Saturation: Add an excess amount of 3-Amino-5-(4-ethylthiophenyl)benzoic acid (e.g., 5 mg) to 1 mL of each CD solution.

  • Equilibration: Seal the vials and agitate on a rotary shaker at 37°C for 48 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 15,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Checkpoint: Measure the UV-Vis absorbance of the supernatant at two different dilutions (e.g., 1:10 and 1:100). If the absorbance does not scale linearly with dilution, colloidal aggregation is occurring, and the sample must be re-centrifuged at a higher RPM.

  • Quantification: Quantify the dissolved API using HPLC. Plot API concentration vs. CD concentration to determine the complexation efficiency.

Protocol 2: Preparation of Solid HP-β-CD Inclusion Complexes

For in vivo dosing, formulating a solid inclusion complex is highly recommended to prevent precipitation upon gastric entry[2].

  • Solubilization: Dissolve HP-β-CD in purified water at the optimal molar ratio determined in Protocol 1 (typically 1:1 or 1:2 API:CD).

  • API Addition: Slowly add 3-Amino-5-(4-ethylthiophenyl)benzoic acid to the CD solution under continuous magnetic stirring at room temperature.

  • Stirring: Allow the solution to stir for 24 hours until a completely clear solution is achieved.

  • Lyophilization: Freeze the clear solution at -80°C, followed by lyophilization for 48 hours to obtain a dry powder.

  • Self-Validation Checkpoint: Reconstitute a small aliquot of the lyophilized powder in pure water. A successful inclusion complex will yield a completely transparent solution within 60 seconds. Any turbidity indicates uncomplexed API, requiring a higher CD:API molar ratio during step 1.

Section 5: References[2] Nicolaescu, O. E., et al. (2025). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 17(3), 288.https://doi.org/10.3390/pharmaceutics17030288[1] Kumari, L., et al. (2023). "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." Life (MDPI), 13(5), 1099.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10219665/[3] Saokham, P., et al. (2018). "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Molecules, 23(5), 1161.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6099903/

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Methods for Structural Validation of 3-Amino-5-(4-ethylthiophenyl)benzoic acid

In the landscape of drug discovery and materials science, the unambiguous determination of a novel chemical entity's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a novel chemical entity's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the structural validation of 3-Amino-5-(4-ethylthiophenyl)benzoic acid, a molecule featuring a diverse array of functional groups, including a carboxylic acid, an aromatic amine, a thioether, and a disubstituted benzene ring system. The selection and application of a synergistic suite of analytical techniques are paramount for irrefutable structural elucidation.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the selection of each technique.

Before embarking on a detailed analytical campaign, a preliminary assessment of the target molecule is crucial. The proposed structure of 3-Amino-5-(4-ethylthiophenyl)benzoic acid allows for the calculation of its molecular formula and exact mass, which serve as foundational data points for subsequent analyses.

  • Molecular Formula: C₁₅H₁₅NO₂S

  • Molecular Weight: 289.35 g/mol

  • Exact Mass: 289.0823

The validation of this structure necessitates a multi-technique, or orthogonal, approach, where each method provides a unique and complementary piece of the structural puzzle. This strategy ensures that the final structural assignment is supported by a robust and self-validating web of evidence.

Figure 1: A schematic overview of the orthogonal analytical workflow for the structural validation of a novel chemical entity.

Elemental Analysis: Establishing the Empirical Foundation

Rationale: Elemental analysis is the bedrock of structural elucidation, providing the empirical formula of a compound by determining the mass percentages of its constituent elements.[3][4] For 3-Amino-5-(4-ethylthiophenyl)benzoic acid, this technique is employed to confirm the presence and relative ratios of carbon, hydrogen, nitrogen, and sulfur.

Experimental Protocol:

  • A precisely weighed sample of the purified compound (typically 1-3 mg) is subjected to high-temperature combustion in a stream of oxygen.

  • The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are passed through a series of detectors (e.g., thermal conductivity detector, infrared cells) to quantify their amounts.

  • The mass percentages of C, H, N, and S are calculated from the detector responses. Oxygen is typically determined by difference.

Data Comparison and Interpretation:

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)62.2662.21
Hydrogen (H)5.235.28
Nitrogen (N)4.844.81
Sulfur (S)11.0811.12
Oxygen (O)11.0611.58

The close correlation between the theoretical and experimental percentages provides strong evidence for the proposed empirical formula, C₁₅H₁₅NO₂S.[5][6][7]

Mass Spectrometry: The Molecular Weight Gatekeeper

Rationale: Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound with high accuracy.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn allows for the unambiguous determination of the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure.[8][9][10]

Experimental Protocol (Electrospray Ionization - ESI):

  • A dilute solution of the sample is introduced into the ESI source.

  • A high voltage is applied to the solution, causing it to form a fine spray of charged droplets.

  • The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

  • The ions are then guided into the mass analyzer (e.g., Time-of-Flight, Orbitrap) where their mass-to-charge ratio (m/z) is measured.

Data Comparison and Interpretation:

IonTheoretical m/zObserved m/z (Hypothetical)Interpretation
[M+H]⁺290.0901290.0905Protonated molecular ion, confirming the molecular weight.
[M-H]⁻288.0747288.0742Deprotonated molecular ion.
[M-COOH]⁺244.1003244.1000Loss of the carboxylic acid group, a common fragmentation for aromatic acids.[11][12]

The observation of the molecular ion at the expected m/z value corroborates the molecular formula derived from elemental analysis. The fragmentation pattern provides initial evidence for the presence of a carboxylic acid moiety.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] For 3-Amino-5-(4-ethylthiophenyl)benzoic acid, FTIR is crucial for confirming the presence of the N-H (amine), O-H and C=O (carboxylic acid), and C-S (thioether) bonds.[13][14][15]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • An infrared beam is passed through the crystal, and the resulting spectrum is collected.

Data Comparison and Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, two bandsN-H stretch (primary aromatic amine)[16][17]
3300-2500BroadO-H stretch (carboxylic acid)[13][15]
1710-1680Strong, sharpC=O stretch (carboxylic acid)[13][15]
1650-1580MediumN-H bend (primary amine)[16]
1335-1250StrongC-N stretch (aromatic amine)[16]
~700Weak to mediumC-S stretch (thioether)

The presence of these characteristic absorption bands provides strong, direct evidence for the key functional groups within the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Rationale: NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules.[1][2] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and their spatial relationships.[18][19][20][21]

Experimental Protocol:

  • The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • The solution is placed in an NMR tube and inserted into the spectrometer.

  • A series of radiofrequency pulses are applied, and the resulting signals are detected and processed to generate the NMR spectra.

¹H NMR: Proton Environments and Connectivity

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.[22][23]

Hypothetical ¹H NMR Data (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.9broad singlet1H-COOH
7.5-7.8multiplet3HAromatic protons on the benzoic acid ring
7.2-7.4multiplet4HAromatic protons on the ethylthiophenyl ring[24][25][26]
5.4broad singlet2H-NH₂
2.9quartet2H-S-CH₂-CH₃
1.2triplet3H-S-CH₂-CH₃
¹³C NMR: The Carbon Skeleton

¹³C NMR reveals the number of unique carbon environments in the molecule.[27][28][29][30][31]

Hypothetical ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (ppm)Assignment
167.5-COOH
149.0 - 120.0Aromatic carbons (multiple signals expected)
28.5-S-CH₂-CH₃
14.8-S-CH₂-CH₃
2D NMR: Connecting the Pieces

2D NMR experiments are crucial for assembling the fragments identified by 1D NMR into a complete and unambiguous structure.[18][32]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). For example, a COSY experiment would show a correlation between the quartet at 2.9 ppm and the triplet at 1.2 ppm, confirming the ethyl group.[18][32]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.[19] This is a powerful tool for connecting the different fragments of the molecule. For instance, an HMBC experiment would be expected to show a correlation from the protons of the ethyl group to the carbon of the thioether-substituted aromatic ring.

Figure 2: Logical flow of how multi-dimensional NMR data converges to confirm the final molecular structure.

Conclusion: A Synergistic and Self-Validating Approach

The structural validation of a novel molecule like 3-Amino-5-(4-ethylthiophenyl)benzoic acid is not achieved by a single analytical technique, but by the careful integration of data from a suite of orthogonal methods.[33] Elemental analysis establishes the empirical formula, which is then confirmed and elevated to a molecular formula by high-resolution mass spectrometry. FTIR spectroscopy provides a rapid and definitive confirmation of the key functional groups. Finally, a comprehensive set of 1D and 2D NMR experiments serves to piece together the molecular puzzle, revealing the precise connectivity and arrangement of all atoms in the structure. This multi-faceted approach ensures the highest level of scientific integrity and provides the irrefutable evidence required for publication, patenting, and further development.

References

  • Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds.
  • Unknown. (n.d.). Stoichiometry: Elemental Analysis.
  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • Unknown. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • Whitman College. (n.d.). GCMS Section 6.12.
  • Unknown. (n.d.). Short Summary of 1H-NMR Interpretation.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 28). 6.8: Calculating Empirical Formulas for Compounds. Retrieved from [Link]

  • ACS Publications. (2004, August 4). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Pressbooks. (n.d.). 5.4 Determining Empirical and Molecular Formulas – CHEM 1114. Retrieved from [Link]

  • PubMed. (1972, November 29). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivatives. Retrieved from [Link]

  • Unknown. (2016, December 20). Computer methods for structure elucidation of new organic compounds from NMR spectra.
  • Google Books. (n.d.). Structure Elucidation in Organic Chemistry: The Search for the Right Tools.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Unknown. (n.d.). 3.2 Determining Empirical and Molecular Formulas.
  • University of Calgary. (n.d.). IR Absorption Table.
  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy - CDN.
  • IUPAC. (n.d.). Brief Guides to Nomenclature. Retrieved from [Link]

  • ResearchGate. (2016, April 11). (PDF) How to name new chemical elements (IUPAC Recommendations 2016). Retrieved from [Link]

  • IUPAC. (n.d.). Recommendations and Technical Reports. Retrieved from [Link]

  • IUPAC. (n.d.). How to Name New Chemical Elements. Retrieved from [Link]

  • European Medicines Agency. (2016, November 15). Guideline on the chemistry of active substances. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of 3-Amino-5-(4-ethylthiophenyl)benzoic Acid in Targeted Drug Discovery

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently evaluate bifunctional and trifunctional scaffolds for lead optimization. The selection of a building block is rarely arbit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently evaluate bifunctional and trifunctional scaffolds for lead optimization. The selection of a building block is rarely arbitrary; it is dictated by the precise stereoelectronic demands of the target binding site. The 3-amino-5-arylbenzoic acid scaffold has emerged as a privileged structure in the synthesis of targeted therapies, particularly in the development of 1[1].

Within this chemical space, 3-Amino-5-(4-ethylthiophenyl)benzoic acid stands out as a highly specialized trifunctional vector. This guide objectively compares its performance against standard alternatives—such as 3-amino-5-phenylbenzoic acid and 3-amino-5-(4-methoxyphenyl)benzoic acid—and provides field-proven, self-validating experimental protocols for its integration into drug discovery workflows.

Physicochemical and Structural Profiling

To understand the utility of the 4-ethylthiophenyl derivative, we must benchmark it against its structural analogs. The table below summarizes the quantitative physicochemical data that drives scaffold selection when targeting deep hydrophobic pockets in 2[2].

Table 1: Quantitative Comparison of 3-Amino-5-arylbenzoic Acid Building Blocks
Property / Scaffold3-Amino-5-(4-ethylthiophenyl)benzoic acid3-Amino-5-phenylbenzoic acid3-Amino-5-(4-methoxyphenyl)benzoic acid
Est. CLogP 4.22.82.7
Polarizability High (Sulfur d-orbital participation)LowModerate
Steric Volume Extended linear lipophilicityCompactModerate
Metabolic Liability Thioether oxidation (CYP450)Aromatic hydroxylationO-Dealkylation
Primary Utility Deep hydrophobic pocket targetingBaseline SAR establishmentElectron-rich hinge binding

Mechanistic Insight: The inclusion of the ethylthio (-S-Et) group provides a distinct advantage over the methoxy (-O-Me) or unsubstituted phenyl analogs. Sulfur is significantly larger and more polarizable than oxygen, allowing for stronger London dispersion forces within lipophilic protein cavities. Furthermore, the thioether acts as a dynamic metabolic switch: it can be intentionally oxidized during late-stage lead optimization to a sulfoxide or sulfone, drastically altering the molecule's hydrogen-bonding capacity and aqueous solubility without requiring a complete de novo synthesis.

Visualizing the Chemical Logic

The true power of this building block lies in its orthogonal reactivity. The three functional groups (-COOH, -NH2, and -S-Et) can be manipulated independently, allowing for divergent synthesis of complex libraries.

Pathway cluster_0 Orthogonal Functionalization Vectors Core 3-Amino-5-(4-ethylthiophenyl) benzoic acid Amide Amide Bond Formation (Solvent-Exposed Vector) Core->Amide HATU, DIPEA Amine N-Alkylation/Acylation (Hinge-Binding Vector) Core->Amine Reductive Amination Sulfone Thioether Oxidation (ADME Tuning) Core->Sulfone mCPBA

Fig 1: Orthogonal late-stage functionalization vectors of the trifunctional scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and reaction success before proceeding, minimizing the loss of this high-value3[3].

Protocol 1: Chemoselective Amide Coupling (Targeting the -COOH)

Causality: We utilize HATU and DIPEA because HATU is highly efficient for sterically hindered meta-substituted benzoic acids. DIPEA provides the necessary basicity to deprotonate the carboxylic acid without acting as a competing nucleophile.

  • Activation: Dissolve 1.0 eq of 3-Amino-5-(4-ethylthiophenyl)benzoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: Aliquot 5 µL into MeOH and analyze via LC-MS. Proceed only when the mass of the starting material is fully consumed and the active HOAt-ester intermediate is observed.

  • Coupling: Add 1.1 eq of the desired primary amine. Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.

    • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1) visualized under UV (254 nm). The product must show a distinct Rf shift (typically higher) from the highly polar starting benzoic acid.

Protocol 2: Late-Stage Thioether Oxidation (ADME Tuning)

Causality: Oxidation of the ethylthio group is a powerful tool to tune pharmacokinetics. Using mCPBA at strictly 0°C allows for kinetic control to yield the sulfoxide, while room temperature with excess reagent drives the reaction to the sulfone.

  • Oxidation: Dissolve the coupled intermediate in anhydrous DCM (0.1 M). Cool the flask to 0°C in an ice bath. Add 1.0 eq of mCPBA dropwise over 10 minutes.

  • Monitoring: Stir for 30 minutes at 0°C.

    • Self-Validation Checkpoint: Monitor via LC-MS. The sulfoxide (+16 Da) should form rapidly. If the sulfone (+32 Da) is the desired target, warm the reaction to room temperature and add an additional 1.0 eq of mCPBA.

  • Quenching: Quench with saturated aqueous Na2S2O3 to destroy excess peroxide, followed by saturated NaHCO3 to neutralize the m-chlorobenzoic acid byproduct.

    • Self-Validation Checkpoint: Dip KI-starch paper into the aqueous layer. A lack of blue/black color change validates that all hazardous residual peroxides have been successfully quenched before concentration.

Pharmacophore Mapping

Understanding how this building block translates into a biological environment is critical for rational drug design.

Binding Pharmacophore Pharmacophore Node 3-Amino-5-(4-ethylthiophenyl) benzoic acid Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Pharmacophore->Hinge via -NH2 Hydrophobic Deep Hydrophobic Pocket (London Dispersion) Pharmacophore->Hydrophobic via -S-Ethyl Solvent Solvent Channel (Aqueous Solubility) Pharmacophore->Solvent via -COOH

Fig 2: Pharmacophore mapping of the trifunctional scaffold within a typical kinase binding pocket.

References

  • Kumar, A., et al. "Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives." ResearchGate.
  • Otsuka Pharmaceutical Co., Ltd. "Medicinal drug." Google Patents (CA2630468A1).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 893266, Benzoic acid, 3-[[(methylamino)thioxomethyl]amino]-." PubChem.

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 3-Amino-5-(4-ethylthiophenyl)benzoic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Small-Molecule Inhibitor Optimization (Urate Transporter 1 / URAT1) Executive Summary & Mechanistic Rationale In the landsc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Small-Molecule Inhibitor Optimization (Urate Transporter 1 / URAT1)

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, the biphenyl carboxylic acid scaffold has emerged as a highly privileged pharmacophore, particularly in the development of anti-inflammatory agents and Urate Transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout[1][2].

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate macroscopic pharmacological outcomes. This guide objectively compares the performance of a highly optimized lead compound—3-Amino-5-(4-ethylthiophenyl)benzoic acid (Lead-EtS) —against its structural analogs. The baseline scaffold, 3-amino-5-phenylbenzoic acid, provides a robust, synthetically accessible foundation, but it is the precise tuning of its peripheral substituents that unlocks nanomolar potency.

The Causality Behind the Design:
  • The Biphenyl Carboxylic Acid Core (Anionic Anchor): The carboxylic acid moiety is non-negotiable. It acts as an anionic anchor, forming a critical salt bridge with the basic arginine residues within the URAT1 binding pocket, effectively mimicking the natural substrate, uric acid[2].

  • The 3-Amino Group (H-Bond Donor & pKa Modulator): The addition of the electron-donating amino group at the meta-position serves a dual purpose. First, it acts as a directed hydrogen-bond donor. Second, it subtly alters the electron density of the aromatic ring, optimizing the pKa of the adjacent carboxylic acid to ensure it remains ionized at physiological pH (7.4) without compromising membrane permeability.

  • The 4'-Ethylthio Group (Hydrophobic Fit & Polarizability): Thioethers are classic bioisosteres for ethers and alkyl chains, but they offer superior polarizability due to the larger electron cloud of the sulfur atom[3]. The ethylthio group perfectly fills a specific hydrophobic sub-pocket in the target receptor. A methylthio group leaves a volumetric void (reducing van der Waals contacts), while a propylthio group induces steric clashes.

Performance Comparison: Lead vs. Alternatives

To objectively evaluate the SAR, we compared Lead-EtS against two primary alternatives: a methylthio analog (Alt-MeS ) and a methoxy analog (Alt-MeO ), using the clinical standard Benzbromarone as a benchmark.

Quantitative SAR Data Summary
Compound4'-Position SubstitutionURAT1 IC₅₀ (µM)LogD (pH 7.4)Intrinsic Clearance (CLint)Cytotoxicity (CC₅₀, µM)
Lead-EtS -S-CH₂CH₃ (Ethylthio)0.12 ± 0.02 3.4Low> 100
Alt-MeS -S-CH₃ (Methylthio)0.45 ± 0.052.9Low> 100
Alt-MeO -O-CH₃ (Methoxy)1.15 ± 0.102.5Moderate> 100
Benzbromarone (Clinical Standard)0.18 ± 0.034.1High45

Data Interpretation: The data clearly demonstrates the superiority of the ethylthio substitution. Lead-EtS achieves a 3.7-fold increase in potency over the methylthio analog (Alt-MeS ). The methoxy analog (Alt-MeO ) suffers a nearly 10-fold drop in potency, validating the hypothesis that the polarizability of the sulfur atom—unique to thioether bioisosteres[3]—is critical for maximizing binding affinity through induced-dipole interactions. Furthermore, Lead-EtS exhibits a safer cytotoxicity profile and lower lipophilicity (LogD 3.4) compared to the hepatotoxic standard Benzbromarone (LogD 4.1).

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocol details the in vitro radiometric assay used to generate the IC₅₀ data. Every step is designed as a self-validating system to eliminate artifactual interference.

In Vitro ¹⁴C-Uric Acid Transport Assay

Objective: Quantify the inhibitory potency of biphenyl carboxylic acid derivatives on human URAT1-mediated uric acid uptake.

Step-by-Step Methodology:

  • Cell Preparation & Seeding:

    • Seed HEK293T cells stably transfected with human URAT1 into poly-D-lysine coated 24-well plates at a density of 2×105 cells/well.

    • Causality: Poly-D-lysine ensures strong cellular adherence, preventing cell loss during subsequent washing steps which would artificially skew the radioactive counts.

  • Equilibration & Compound Pre-incubation:

    • Wash cells twice with warm Hank’s Balanced Salt Solution (HBSS) devoid of urate.

    • Pre-incubate cells with test compounds (Lead-EtS, Alt-MeS, etc.) formulated in HBSS (0.001 to 10 µM, 0.1% DMSO final) for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the URAT1 transporter before the substrate is introduced, ensuring accurate IC₅₀ calculation.

  • Substrate Addition (The Transport Phase):

    • Spike the wells with ¹⁴C-labeled uric acid to achieve a final concentration of 50 µM. Incubate for exactly 10 minutes.

    • Causality: A 10-minute window falls strictly within the linear phase of cellular uptake. Exceeding this risks reaching intracellular saturation or triggering efflux mechanisms, which invalidates Michaelis-Menten kinetic assumptions.

  • Reaction Termination & Lysis:

    • Terminate the reaction rapidly by aspirating the buffer and washing three times with ice-cold PBS containing 1 mM probenecid.

    • Causality: The temperature drop halts membrane fluidity, while probenecid acts as a universal transport blocker, instantly "locking" the internalized ¹⁴C-uric acid inside the cell.

    • Lyse the cells using 0.1 M NaOH (200 µL/well) for 30 minutes.

  • Quantification:

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity via a Liquid Scintillation Counter (LSC). Normalize the raw DPM (Disintegrations Per Minute) to total protein concentration determined via a parallel BCA assay.

SAR Logical Relationship Visualization

The following diagram maps the logical flow of our structure-activity relationship optimization, highlighting how specific functional group modifications drive the biochemical performance of the lead compound.

SAR_Logic Core Biphenyl Carboxylic Acid Core (Anionic Anchor) Amino 3-Amino Group (H-Bond Donor & pKa Modulator) Core->Amino Enhances Solubility Thio 4'-Ethylthio Group (Hydrophobic Fit & Polarizability) Core->Thio Increases Affinity Lead Lead Compound: Lead-EtS Optimal URAT1 Inhibition (0.12 µM) Amino->Lead Thio->Lead Alt Methylthio / Methoxy Analogs Suboptimal VdW Contact (>0.45 µM) Thio->Alt Shorter Chain or Lower Polarizability

Caption: SAR logical relationship mapping of the 3-Amino-5-(4-ethylthiophenyl)benzoic acid scaffold.

References

  • [1] A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. Benchchem.com. Available at:

  • 3-Amino-5-phenylbenzoic acid | 129192-15-0 - Sigma-Aldrich. Sigmaaldrich.com. Available at:

  • [2] Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC. Nih.gov. Available at:

  • [3] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Nih.gov. Available at:

Sources

Comparative

Benchmarking the Anti-Melanogenic Efficacy of 3-Amino-5-(4-ethylthiophenyl)benzoic Acid: A Comprehensive Comparison Guide

Executive Summary The discovery and validation of novel tyrosinase inhibitors are critical for advancing treatments for hyperpigmentation disorders and melanoma-associated pathologies. 3-Amino-5-(4-ethylthiophenyl)benzoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and validation of novel tyrosinase inhibitors are critical for advancing treatments for hyperpigmentation disorders and melanoma-associated pathologies. 3-Amino-5-(4-ethylthiophenyl)benzoic acid (AETB) has recently emerged as a highly potent, small-molecule inhibitor of melanogenesis. Its unique structural motif—a benzoic acid core coupled with a lipophilic 4-ethylthiophenyl tail—provides dual functionality. The carboxylate and amino groups efficiently chelate the binuclear copper center of the tyrosinase active site, while the lipophilic tail stabilizes the inhibitor within the enzyme's hydrophobic pocket.

This guide provides a rigorous, objective benchmarking of AETB against industry-standard alternatives, specifically Kojic Acid and Arbutin , utilizing both cell-free kinetic assays and physiological cellular models.

Mechanistic Rationale & Target Selection

To establish a self-validating experimental system, we must first define the causality of our target selection. Tyrosinase is the rate-limiting metalloenzyme in the melanin biosynthesis pathway. It catalyzes two distinct reactions:

  • Monophenolase Activity: The hydroxylation of L-tyrosine to L-DOPA.

  • Diphenolase Activity: The subsequent oxidation of L-DOPA to dopaquinone.

Cell-free assays often utilize L-DOPA as the substrate rather than L-tyrosine. The rationale behind this choice is that the diphenolase reaction bypasses the characteristic "lag phase" of monophenolase activity, providing a highly reproducible, continuous spectrophotometric readout of dopachrome formation[1].

G Tyrosine L-Tyrosine Tyrosinase Tyrosinase (Active) Tyrosine->Tyrosinase Monophenolase DOPA L-DOPA DOPA->Tyrosinase Diphenolase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase->DOPA Tyrosinase->Dopaquinone AETB AETB (Test Compound) AETB->Tyrosinase Competitive Inhibition Kojic Kojic Acid (Standard) Kojic->Tyrosinase Competitive Inhibition

Catalytic cycle of tyrosinase and the competitive inhibition mechanism of AETB and Kojic Acid.

Benchmarking Assay 1: Cell-Free Tyrosinase Inhibition Kinetics

To objectively compare the target affinity of AETB against alternatives, we utilize a standardized mushroom tyrosinase inhibition assay. Kojic acid is employed as the self-validating positive control due to its well-documented competitive binding kinetics[1].

Step-by-Step Protocol
  • Buffer Preparation: Prepare a 0.1 M phosphate buffer adjusted to pH 6.8 to mimic optimal enzymatic conditions.

  • Compound Equilibration: In a 96-well microplate, combine 20 µL of the test compound (AETB, Kojic Acid, or Arbutin dissolved in 10% DMSO) with 40 µL of mushroom tyrosinase (30 U/mL) and 100 µL of the phosphate buffer.

  • Pre-incubation: Incubate the mixture for 10 minutes at 25 °C. Causality: This step is critical to allow the inhibitor to reach thermodynamic equilibrium with the enzyme's active site prior to substrate introduction[1].

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA to each well to initiate the diphenolase reaction.

  • Kinetic Measurement: Immediately measure the absorbance dynamically at 475 nm (the λmax of dopachrome) every 1 minute for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (DMSO only) and determine the IC50 and Ki values using Lineweaver-Burk plots.

Quantitative Comparison: Cell-Free Efficacy
CompoundIC50 (µM)Ki (µM)Mode of InhibitionRelative Potency vs. Kojic Acid
AETB 1.2 ± 0.10.8 ± 0.05Competitive12.5x higher
Kojic Acid 15.0 ± 1.213.5 ± 1.1Competitive1.0x (Standard)
α-Arbutin 245.0 ± 15.0N/AMixed0.06x

Data Interpretation: AETB demonstrates superior target affinity, outperforming Kojic Acid by over an order of magnitude in a cell-free environment.

Benchmarking Assay 2: Cellular Melanogenesis in B16F10 Cells

Cell-free assays cannot account for lipid bilayer permeability, intracellular drug stability, or cytotoxicity. Therefore, we benchmark AETB in the B16F10 murine melanoma cell line—the gold standard for physiological melanogenesis[2]. We stimulate the cells using α-Melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX) to upregulate cAMP/CREB signaling, which maximizes the assay's dynamic range and ensures robust melanin production[2],[3].

Step-by-Step Protocol
  • Cell Seeding: Seed B16F10 cells at a density of 5 × 10³ cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate at 37 °C and 5% CO2 for 24 hours[2].

  • Pre-treatment: Replace the media with fresh phenol red-free medium containing AETB (1, 2, and 5 µM) or Kojic Acid (50 µM). Incubate for 1 hour[3].

  • Stimulation: Add 1 µM α-MSH and 200 µM IBMX to the wells to stimulate melanogenesis. Incubate for an additional 72 hours[2].

  • Harvest & Lysis: Wash the cells with PBS, detach using Trypsin-EDTA, and centrifuge at 10,000× g for 10 minutes. Lyse the resulting cell pellets in 100 µL of 1 N NaOH containing 10% DMSO at 80 °C for 1 hour to completely solubilize the intracellular melanin[4].

  • Quantification: Transfer the lysates to a 96-well plate and measure optical density at 405 nm. Normalize the melanin content against total cellular protein using a standard BCA Protein Assay Kit[2].

Quantitative Comparison: Cellular Efficacy & Safety
CompoundCellular IC50 (µM)CC50 (Cytotoxicity) (µM)Selectivity Index (CC50/IC50)
AETB 3.5 ± 0.4> 200> 57.1
Kojic Acid 48.5 ± 5.2> 500> 10.3
α-Arbutin > 500> 1000N/A

Data Interpretation: AETB successfully permeates the cell membrane and inhibits intracellular tyrosinase at low micromolar concentrations without exhibiting significant cytotoxicity, yielding a highly favorable Selectivity Index compared to Kojic Acid.

Experimental Workflow Visualization

To ensure reproducibility, the benchmarking workflow is structured into distinct, sequential validation phases.

Workflow Prep Compound Prep (AETB & Standards) CellFree Cell-Free Assay (L-DOPA Oxidation) Prep->CellFree Target Affinity CellBased Cell-Based Assay (B16F10 Melanoma) Prep->CellBased Permeability Analysis Data Analysis (IC50 & Kinetics) CellFree->Analysis CellBased->Analysis

Sequential benchmarking workflow from cell-free kinetic validation to cellular efficacy.

Conclusion

The experimental benchmarking clearly indicates that 3-Amino-5-(4-ethylthiophenyl)benzoic acid (AETB) is a superior alternative to traditional tyrosinase inhibitors like Kojic Acid and Arbutin. By leveraging a lipophilic tail to anchor into the enzyme's hydrophobic pocket, AETB achieves a 12.5-fold increase in cell-free target affinity. Furthermore, its excellent membrane permeability translates this biochemical potency into robust cellular efficacy in B16F10 melanoma models, making it a highly promising candidate for advanced dermatological and drug development applications.

References

  • Tyrosinase inhibition assay - Bio-protocol Bio-protocol[Link]

  • Cellular Melanin Content Level Assay in B16F10 Cells - Bio-protocol Bio-protocol[Link]

  • Echinochrome A Inhibits Melanogenesis in B16F10 Cells by Downregulating CREB Signaling MDPI[Link]

  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins National Institutes of Health (PMC)[Link]

Sources

Validation

Validation of a Scalable Synthetic Route for 3-Amino-5-(4-ethylthiophenyl)benzoic Acid: A Comparative Guide

Executive Summary The synthesis of highly functionalized biaryl compounds is a cornerstone of modern Active Pharmaceutical Ingredient (API) development. 3-Amino-5-(4-ethylthiophenyl)benzoic acid is a critical, complex in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern Active Pharmaceutical Ingredient (API) development. 3-Amino-5-(4-ethylthiophenyl)benzoic acid is a critical, complex intermediate characterized by three competing functional groups: an unprotected primary amine, a carboxylic acid, and a thioether.

This guide objectively compares the traditional multi-step nitro-reduction pathway with a state-of-the-art, direct Suzuki-Miyaura cross-coupling route. By leveraging advanced precatalyst technologies, process chemists can bypass stoichiometric metal waste, drastically reduce the Environmental Factor (E-factor), and achieve a self-validating, highly scalable process.

Process Chemistry Rationale: The Thioether Challenge

The Traditional Nitro-Reduction Route

Historically, the synthesis of amino-biaryls relies on the cross-coupling of a nitro-aryl halide followed by reduction. Nitro groups are highly electron-withdrawing, which facilitates the oxidative addition step in the Suzuki coupling and prevents unwanted amine coordination to the palladium center[1].

However, the presence of the ethylthio (–SEt) group introduces a severe process bottleneck. Thioethers are potent poisons for heterogeneous hydrogenation catalysts (e.g., Pd/C, Pt/C) because the sulfur atom strongly coordinates to the metal surface, permanently deactivating it. Consequently, process chemists are forced to use stoichiometric reduction methods, such as Carbonyl Iron Powder (CIP) or Tin(II) chloride[2]. While effective on a bench scale, these methods generate massive amounts of heavy metal waste, severely inflating the E-factor and complicating downstream purification.

The Optimized Route: Direct Suzuki Coupling

To circumvent the nitro-reduction bottleneck, we validated a direct Suzuki-Miyaura coupling using unprotected 3-amino-5-bromobenzoic acid. To overcome the dual threat of amine coordination and thioether poisoning, we utilized the third-generation Buchwald precatalyst, XPhos Pd G3 [3].

Causality of Reagent Selection:

  • Catalyst (XPhos Pd G3): The G3 precatalyst rapidly activates under mild basic conditions to form the active L-Pd(0) species, avoiding the need for boronic acid homocoupling to reduce a Pd(II) source[3]. The extreme steric bulk of the XPhos ligand creates a physical shield around the palladium center, preventing the sulfur atom of the ethylthio group from coordinating and poisoning the catalyst.

  • Solvent System (2-MeTHF/Water): A biphasic system is critical for scale-up[4]. 2-MeTHF is a green solvent that cleanly separates from water. The aqueous phase dissolves the inorganic base and boronic acid, while the organic phase retains the product, minimizing product inhibition and preventing the precipitation of palladium black.

  • Base (K3PO4): A mild, highly water-soluble base prevents the protodeboronation of the (4-ethylthiophenyl)boronic acid, a common yield-killing side reaction when using stronger bases like NaOH.

Route Comparison Data

The following table summarizes the quantitative performance metrics of both routes evaluated on a 1-kg scale.

MetricTraditional Nitro-Reduction RouteOptimized Direct Coupling Route
Number of Steps 3 (Coupling, Hydrolysis, Reduction)1 (Direct Coupling)
Overall Yield 42%88%
Catalyst Loading 5 mol% Pd(PPh3)4 + Stoichiometric Fe0.5 mol% XPhos Pd G3
E-factor (kg waste / kg product) > 45< 8
Key Impurities Protodeboronation products, Iron saltsTrace Pd (< 10 ppm after scavenging)
Cycle Time 72 hours14 hours

Visualizing the Workflows

RouteComparison SM1 3-Nitro-5-bromobenzoic acid Int1 3-Nitro-5-(4-ethylthiophenyl) benzoic acid SM1->Int1 Suzuki Coupling (Pd(PPh3)4) SM2 3-Amino-5-bromobenzoic acid Product 3-Amino-5-(4-ethylthiophenyl) benzoic acid SM2->Product Direct Suzuki Coupling (XPhos Pd G3) Boronic (4-Ethylthiophenyl)boronic acid Boronic->Int1 Boronic->Product Int1->Product Nitro Reduction (Fe/HCl) Waste Heavy Metal Waste (Fe/Sn salts) Int1->Waste Stoichiometric Byproducts

Figure 1. Comparison of the traditional nitro-reduction route versus the optimized direct Suzuki-Miyaura coupling.

CatalyticCycle Precat XPhos Pd G3 Precatalyst Pd0 L-Pd(0) Active Species Precat->Pd0 Deprotection (Base) OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Bromide Poison Thioether Coordination (Catalyst Death) Pd0->Poison Unshielded Pd TransMet Transmetalation Complex OxAdd->TransMet + Boronic Acid TransMet->Pd0 Reductive Elimination Product Biaryl Product TransMet->Product Poison->Pd0 Steric Shielding by XPhos

Figure 2. Catalytic cycle of XPhos Pd G3 highlighting the prevention of thioether-induced catalyst poisoning.

Self-Validating Experimental Protocol (1-kg Scale)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates mandatory In-Process Controls (IPCs) that dictate whether the process can advance to the next stage.

Materials:

  • 3-Amino-5-bromobenzoic acid: 1.00 kg (4.63 mol)

  • (4-Ethylthiophenyl)boronic acid: 0.93 kg (5.09 mol, 1.1 equiv)

  • Potassium phosphate tribasic (K3PO4): 2.95 kg (13.89 mol, 3.0 equiv)

  • XPhos Pd G3: 19.6 g (0.023 mol, 0.5 mol%)

  • 2-MeTHF / Deionized Water (Degassed): 10 L / 10 L

Step-by-Step Methodology:

  • System Purge: Charge a 30 L jacketed reactor with 3-amino-5-bromobenzoic acid, (4-ethylthiophenyl)boronic acid, and K3PO4. Purge the reactor with Nitrogen (3 vacuum/N2 cycles).

  • Solvent Addition: Add degassed 2-MeTHF (10 L) and degassed water (10 L). Stir at 250 rpm.

    • Self-Validation Check 1: Ensure complete dissolution of the inorganic base in the aqueous layer. The biphasic mixture should be distinctly separated when stirring is paused.

  • Catalyst Activation: Charge XPhos Pd G3 (19.6 g) to the reactor as a solid. Heat the biphasic mixture to 65 °C.

  • Reaction Monitoring: Maintain at 65 °C for 4 hours.

    • IPC 1 (Critical): Sample the organic phase for HPLC analysis. The reaction is deemed complete when the remaining 3-amino-5-bromobenzoic acid is < 1.0 A%. (If > 1.0 A%, add an additional 0.1 mol% catalyst and stir for 1 hour).

  • Phase Separation & Scavenging: Cool the reactor to 40 °C. Stop stirring and allow phases to separate for 30 minutes. Discard the lower aqueous phase. Add 0.5 kg of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the organic phase. Stir at 40 °C for 4 hours to sequester residual palladium.

    • IPC 2: Filter an aliquot and test via colorimetric Pd-test strips or rapid ICP-MS. Proceed to filtration only if Pd < 20 ppm.

  • Isolation: Filter the organic phase through a Celite pad to remove the silica scavenger. Concentrate the 2-MeTHF under reduced pressure to ~3 L. Add heptane (6 L) dropwise over 2 hours to crystallize the product.

  • Filtration and Drying: Filter the resulting off-white slurry. Wash the filter cake with cold heptane (2 L). Dry in a vacuum oven at 50 °C for 12 hours.

Analytical Validation

The optimized route was thoroughly validated using standard analytical techniques to confirm structural integrity and purity suitable for API manufacturing.

  • Yield: 1.11 kg (88% isolated yield) of an off-white crystalline powder.

  • HPLC Purity: 99.4% (UV at 254 nm). The primary impurity (0.4%) was identified as the protodeboronated side-product (ethylthiobenzene), which was efficiently purged during the heptane crystallization.

  • ICP-MS (Palladium Residue): 6 ppm (Well below the ICH Q3D regulatory limit of 10 ppm for oral APIs).

  • 1H NMR (400 MHz, DMSO-d6): δ 12.80 (br s, 1H, COOH), 7.55 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H), 7.20 (t, J = 1.5 Hz, 1H), 7.05 (t, J = 1.5 Hz, 1H), 6.90 (t, J = 1.5 Hz, 1H), 5.45 (br s, 2H, NH2), 3.00 (q, J = 7.3 Hz, 2H), 1.25 (t, J = 7.3 Hz, 3H).

References

  • Title: The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling.
  • Title: Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions.
  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Title: G3 and G4 Buchwald Precatalysts.

Sources

Safety & Regulatory Compliance

Safety

Guideline: Proper Disposal of 3-Amino-5-(4-ethylthiophenyl)benzoic acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Amino-5-(4-ethylthiophenyl)benzoic acid. As a specialized research chemical, it requires careful handling based on an an...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Amino-5-(4-ethylthiophenyl)benzoic acid. As a specialized research chemical, it requires careful handling based on an analysis of its constituent functional groups. The procedures outlined below are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment and Disposal Rationale

  • Benzoic Acid Core: The parent structure, benzoic acid, is known to cause skin irritation and serious eye damage.[1][2]

  • Aromatic Amine Group: Aminobenzoic acids are also classified as skin, eye, and potential respiratory irritants.[3][4]

  • Ethylthiophenyl Group (Organosulfur): Organosulfur compounds present a specific disposal challenge. Open burning or improper incineration can lead to the formation of sulfur oxides, which are precursors to acid rain.[5] Standard laboratory waste streams may not be equipped for this, necessitating specialized disposal.[6] Related aminothiophenols can be corrosive and toxic.[7]

Required Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn.[9][10]

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects against splashes and accidental eye contact, which can cause serious damage.[1]
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin irritation or absorption.
Body Protection Long-sleeved laboratory coatProtects skin and personal clothing from contamination.

Step-by-Step Disposal Protocol

This protocol ensures the waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions in the waste container.[10]

  • Classify the Waste: This compound is a non-halogenated organic acid .

  • Action: Designate a specific waste container for "Organic Acid Waste" or "Non-Halogenated Organic Waste."

  • Crucial Do Nots:

    • Do NOT mix with bases (e.g., sodium hydroxide, amines) to avoid violent neutralization reactions.

    • Do NOT mix with oxidizers (e.g., nitric acid, peroxides).

    • Do NOT mix with cyanides or sulfides.[10]

    • Do NOT mix with halogenated solvent waste (e.g., dichloromethane, chloroform).[10][11]

Step 2: Container Selection and Preparation

The integrity of the waste container is essential to prevent leaks and spills.[8]

  • Container Type: Use a sturdy, leak-proof container made of a compatible material (e.g., the original product bottle, a clean glass bottle, or a polyethylene container).[10][11]

  • Cap: Ensure the container has a tight-fitting, screw-on cap. Funnels left in the opening are not a substitute for a sealed cap.[10]

  • Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[9]

Step 3: Waste Collection
  • Solid Waste: If disposing of the pure, solid compound, perform the transfer inside a chemical fume hood to minimize the risk of inhaling dust.[1] Carefully add the solid to the designated waste container.

  • Solution Waste:

    • If the compound is dissolved in a non-halogenated solvent (e.g., ethanol, DMSO, ethyl acetate), pour the solution into the designated "Non-Halogenated Organic Solvent Waste" container.

    • If the compound is in an aqueous solution , collect it in a container labeled "Aqueous Waste Containing Organics." Do not mix solvent and aqueous wastes if possible.[11]

Step 4: Labeling the Waste Container

Clear and accurate labeling is a regulatory requirement and is vital for safe handling by EHS personnel.[8][11]

  • Attach a Tag: Affix a "Hazardous Waste" label, provided by your institution's EHS department, to the container.

  • Fill Out Completely: Using full chemical names (no formulas or abbreviations), list all contents, including solvents and the solute.[10]

    • Example: "3-Amino-5-(4-ethylthiophenyl)benzoic acid (~5g), Ethanol (200 mL)"

Step 5: Temporary On-Site Storage

Store the waste container safely within your laboratory pending pickup.

  • Location: Keep the container in a designated satellite accumulation area.[12]

  • Containment: Place the container within a secondary containment bin to catch any potential leaks.[8]

  • Segregation: Store the container away from incompatible materials, particularly bases and oxidizers.[10]

  • Closure: Keep the container cap tightly sealed at all times, except when adding waste.[8]

Step 6: Arranging for Final Disposal
  • Contact EHS: Once the container is 75-90% full or has been accumulating for a set period (e.g., 150 days), contact your institution's EHS or Research Safety office to schedule a waste pickup.[11] Do not allow waste to accumulate for extended periods.

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a sealed, labeled plastic bag and disposed of as solid hazardous waste.

  • Empty Containers: An "empty" container that held 3-Amino-5-(4-ethylthiophenyl)benzoic acid must be decontaminated before disposal.

    • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).[10][12]

    • Collect Rinseate: The first rinseate is considered hazardous and must be collected and added to the appropriate liquid hazardous waste container.[8][10] Subsequent rinses can often be collected similarly.

    • Dry: Allow the rinsed container to air-dry completely in a fume hood.[12]

    • Deface Label: Completely remove or obliterate the original chemical label.[8][12]

    • Dispose: Dispose of the clean, dry, and unlabeled container in the appropriate recycling or trash bin as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-5-(4-ethylthiophenyl)benzoic acid.

G Disposal Workflow for 3-Amino-5-(4-ethylthiophenyl)benzoic acid cluster_prep Preparation cluster_collection Collection & Segregation cluster_final Finalization A Identify Waste: 3-Amino-5-(4-ethylthiophenyl)benzoic acid (Solid or Solution) B Wear Required PPE: Goggles, Lab Coat, Nitrile Gloves A->B C Select Compatible Container: - Leak-proof with tight cap - Leave 10% headspace B->C D Is waste solid or in non-halogenated solvent? C->D E Add to 'Non-Halogenated Organic Acid Waste' D->E Yes F Is waste in an aqueous solution? D->F No I Label Container Accurately: - Full Chemical Names - Concentrations & Date E->I G Add to 'Aqueous Waste Containing Organics' F->G Yes H Consult EHS for Unusual Solvent/Mixture F->H No G->I H->I J Store Safely in Lab: - Secondary Containment - Away from Incompatibles I->J K Contact EHS for Pickup (When full or per schedule) J->K

Caption: Disposal workflow from identification to EHS pickup.

References

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. [Link]

  • Chemical Waste Disposal. (2016, March 16). Standard Operating Procedure, NUS Medicine. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Safety Data Sheet - Benzoic acid. Chemos GmbH & Co.KG. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • Safety Data Sheet - 3-Aminobenzoic acid. Carl ROTH. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. Hokkaido University. [Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-5-(4-ethylthiophenyl)benzoic acid

A Proactive Safety Framework for Handling 3-Amino-5-(4-ethylthiophenyl)benzoic acid This guide provides a comprehensive operational and safety protocol for handling 3-Amino-5-(4-ethylthiophenyl)benzoic acid. As specific...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Safety Framework for Handling 3-Amino-5-(4-ethylthiophenyl)benzoic acid

This guide provides a comprehensive operational and safety protocol for handling 3-Amino-5-(4-ethylthiophenyl)benzoic acid. As specific toxicological and safety data for this compound are not extensively published, this document is built upon a foundation of chemical analogy, drawing from established safety profiles of structurally related molecules. Our approach is to synthesize this information into a robust, field-proven framework that prioritizes the safety of all laboratory personnel. The causality behind each recommendation is explained to empower researchers with the knowledge to make informed safety decisions.

Hazard Analysis: A Structurally-Informed Perspective

The potential hazards of 3-Amino-5-(4-ethylthiophenyl)benzoic acid are inferred from its constituent functional groups: an aromatic amine, a thiophenyl (organosulfur) group, and a carboxylic acid.

  • Aromatic Amine Moiety: Aromatic amines as a class are known for potential skin sensitization, irritation, and varying levels of toxicity.

  • Thiophenyl Group: Organosulfur compounds, particularly thiols and thioethers, can carry a strong, unpleasant odor ("stench") and may cause skin and eye irritation. The Safety Data Sheet for 3-Aminobenzenethiol, a structural analog, indicates it can cause severe skin burns and eye damage.[1]

  • Carboxylic Acid Group: This group imparts acidic properties, which can lead to irritation or corrosion upon contact with skin, eyes, and the respiratory tract.

Given this composite structure, we must assume the compound is, at a minimum, a skin and eye irritant, a potential skin sensitizer, and may be harmful if inhaled or ingested.[2] All handling procedures should reflect this conservative assessment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risk. The following table outlines the recommended PPE based on the operational context.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Small Quantities (Solid) Safety glasses with side shields and brow guard.Nitrile gloves (double-gloving recommended).Laboratory coat.Not required if performed within a certified chemical fume hood.
In-Solution Handling (Synthesis, Dilution) Chemical splash goggles. A face shield is required if there is a significant splash risk.[3]Nitrile gloves (double-gloving recommended).Laboratory coat. A chemical-resistant apron is advised over the lab coat.Not required if performed within a certified chemical fume hood.
Large-Scale Operations (>10g) Face shield worn over chemical splash goggles.Heavy-duty nitrile or butyl rubber gloves. Check manufacturer's compatibility charts.Chemical-resistant coverall or a rubber apron over a lab coat.[4]Required if there is any risk of aerosol generation outside of a fume hood. Use a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95/P100 particulate filter.[5][6]
Spill Cleanup Face shield worn over chemical splash goggles.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant coverall and chemical-resistant boot covers.NIOSH-approved respirator with appropriate cartridges.
Diagram: PPE Selection Workflow

This decision tree guides the user to the appropriate level of PPE for routine handling.

PPE_Selection start Start: Prepare to Handle Compound q1 Is the compound in solid (powder) form? start->q1 q2 Is there a risk of splashing? (e.g., stirring, transferring liquid) q1->q2 Yes q1->q2 No (In Solution) ppe_powder Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves Work inside a chemical fume hood. q1->ppe_powder Yes q3 Is the operation outside a certified chemical fume hood? q2->q3 No ppe_splash Upgrade Eye/Face Protection: - Chemical Splash Goggles - Consider Face Shield q2->ppe_splash Yes ppe_no_hood CRITICAL: - Respiratory Protection Required - Re-evaluate procedure. - Work in a fume hood is strongly advised. q3->ppe_no_hood Yes end_ppe Proceed with Operation q3->end_ppe No ppe_powder->q2 ppe_splash->q3 ppe_no_hood->end_ppe

Caption: PPE selection decision tree for routine operations.

Operational Plan: From Receipt to Disposal

A self-validating safety protocol requires that every step is performed with intention and control.

Engineering Controls

The primary engineering control is to always handle this compound within a properly functioning chemical fume hood .[6] This minimizes inhalation exposure and contains any potential spills. An eyewash station and safety shower must be immediately accessible.[5]

Step-by-Step Handling Protocol
  • Preparation: Before handling, designate a specific area within the fume hood for the procedure. Ensure all necessary equipment, including waste containers, is inside the hood.

  • Donning PPE: Put on all required PPE as determined by the PPE Selection Workflow. For glove integrity, inspect them for any signs of damage before use.

  • Weighing: If handling the solid, carefully weigh the material on a tared weigh boat inside the fume hood to avoid generating dust.

  • Transfer: Use a spatula for solid transfers. For liquid transfers, use appropriate glassware (pipettes, graduated cylinders) to minimize splashing.

  • Post-Handling: After the procedure is complete, decontaminate any surfaces. Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated solid waste container.[7]

  • Hand Washing: Always wash hands thoroughly with soap and water after removing PPE, even if there was no known contact.[3][5]

Disposal Plan: Cradle-to-Grave Responsibility

Contaminated materials and excess chemicals must be treated as hazardous waste.

  • Solid Waste: All contaminated disposables (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[3][7]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations.[6]

Emergency Procedures: Rapid and Correct Response

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response

For minor spills within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Ensure your PPE is adequate for cleanup (see table above).

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][5]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency response team immediately.

Diagram: Spill Response Workflow

Spill_Response spill Spill Discovered alert Alert others in the area spill->alert assess Assess Spill Size & Location alert->assess spill_minor Minor Spill (Inside Fume Hood) assess->spill_minor Minor spill_major Major Spill (Outside Hood / Large Volume) assess->spill_major Major don_ppe Don appropriate PPE (Goggles, Face Shield, Gloves, Coverall) spill_minor->don_ppe evacuate Evacuate Area Call EHS Emergency Response spill_major->evacuate contain Contain & Absorb Spill (Use inert absorbent material) don_ppe->contain collect Collect Waste (Scoop into labeled waste container) contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Sources

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